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  • Product: 5-Propoxypyridin-3-amine
  • CAS: 1563533-46-9

Core Science & Biosynthesis

Foundational

5-Propoxypyridin-3-amine: Chemical Profile & Synthetic Methodology

The following technical guide is structured as a high-level whitepaper designed for research scientists and medicinal chemists. It prioritizes actionable data, mechanistic logic, and safety protocols.[1] Technical Whitep...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for research scientists and medicinal chemists. It prioritizes actionable data, mechanistic logic, and safety protocols.[1]

Technical Whitepaper | CAS: 1563533-46-9

Executive Summary

5-Propoxypyridin-3-amine (also known as 3-amino-5-propoxypyridine) is a disubstituted pyridine derivative serving as a critical heterocyclic building block in modern drug discovery. Characterized by the presence of an electron-donating amino group at the C3 position and a lipophilic propoxy ether at the C5 position, this scaffold is frequently utilized to modulate solubility and receptor binding affinity in kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands.

This guide provides a comprehensive technical breakdown of its nomenclature, physicochemical properties, validated synthetic pathways, and handling protocols.

Chemical Identity & Nomenclature

Accurate identification is paramount when sourcing or citing this compound, as positional isomers (e.g., 2-propoxy or 6-propoxy variants) exhibit drastically different biological activities.

Nomenclature Data
ParameterDetail
IUPAC Name 5-Propoxypyridin-3-amine
Common Synonyms 3-Amino-5-propoxypyridine; 5-Propoxy-3-pyridinamine
CAS Registry Number 1563533-46-9
Molecular Formula C₈H₁₂N₂O
SMILES CCCOC1=CN=CC(N)=C1
InChI Key FSMNREXQFCTCAI-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the specific substitution pattern, highlighting the meta relationship between the amino and propoxy groups which preserves the pyridine ring's basicity while adding lipophilic bulk.

ChemicalStructure Figure 1: Functional connectivity of 5-Propoxypyridin-3-amine. Pyridine Pyridine Core (Aromatic Heterocycle) Amine 3-Amino Group (-NH2) (H-Bond Donor) Pyridine->Amine C3 Position Propoxy 5-Propoxy Group (-OCH2CH2CH3) (Lipophilic Tail) Pyridine->Propoxy C5 Position

Physicochemical Profile

Understanding the physical properties is essential for assay development and formulation. The propoxy chain significantly increases the LogP compared to the parent 3-aminopyridine, enhancing membrane permeability.

PropertyValueContext/Relevance
Molecular Weight 152.19 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Physical State Liquid / Low-melting SolidOften an oil at RT due to the flexible propoxy chain disrupting crystal packing [1].
Predicted LogP ~1.9Moderate lipophilicity; good bioavailability potential.
pKa (Conj. Acid) ~5.8 - 6.0The pyridine nitrogen remains basic, though slightly modulated by the C5-ether.
H-Bond Donors 1Primary amine.
H-Bond Acceptors 3Pyridine N, Ether O, Amine N.

Synthetic Architecture

The "Nitro-Reduction" Protocol

This retrosynthetic approach disconnects the molecule at the ether and the amine, tracing back to the commercially available 3-bromo-5-nitropyridine or 5-nitro-3-hydroxypyridine .

Step-by-Step Methodology

Phase 1: Etherification (Williamson Synthesis)

  • Precursor: 5-Nitro-3-hydroxypyridine (or generated from 3-bromo-5-nitropyridine via hydrolysis).

  • Reagents: 1-Bromopropane, Potassium Carbonate (

    
    ), DMF.
    
  • Conditions: Heat at 60°C for 4-6 hours.

  • Mechanism: The phenoxide-like anion attacks the propyl bromide.

  • Checkpoint: Monitor TLC for the disappearance of the starting phenol. The product (3-nitro-5-propoxypyridine) will be less polar.

Phase 2: Nitro Group Reduction

  • Precursor: 3-Nitro-5-propoxypyridine.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (4:1).
    
  • Conditions: Reflux (80°C) for 2 hours.

  • Why this method? Fe/NH4Cl is chemoselective and avoids hydrogenating the pyridine ring, which can occur with catalytic hydrogenation (

    
    ) under high pressure.
    
  • Work-up: Filter through Celite to remove iron oxides. Basify filtrate to pH 10, extract with Ethyl Acetate.

  • Purification: Flash column chromatography (DCM:MeOH).

Synthetic Workflow Diagram

Synthesis Figure 2: Recommended synthetic pathway via Nitro-Reduction. Start Starting Material: 5-Nitro-3-hydroxypyridine Step1 Step 1: O-Alkylation (1-Bromopropane, K2CO3, DMF, 60°C) Start->Step1 Inter Intermediate: 3-Nitro-5-propoxypyridine Step1->Inter SN2 Reaction Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) Inter->Step2 Final Target Product: 5-Propoxypyridin-3-amine Step2->Final Nitro Reduction

Applications in Medicinal Chemistry

The 3-amino-5-alkoxypyridine motif is not merely a linker; it is a pharmacophore.

  • Nicotinic Acetylcholine Receptors (nAChRs):

    • Pyridyl ethers are classic bioisosteres for the nicotine scaffold. The 5-propoxy group specifically targets the hydrophobic pocket of

      
       or 
      
      
      
      nAChR subtypes, often improving selectivity over the
      
      
      ganglionic receptor [2].
  • Kinase Inhibition:

    • The 3-amino group serves as a hinge binder (hydrogen bond donor/acceptor) in the ATP-binding pocket of various kinases. The propoxy tail can extend into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue interaction).

  • PROTAC Linkers:

    • The chemically distinct amine allows for orthogonal attachment of E3 ligase ligands, making this a valuable "exit vector" for proteolysis-targeting chimeras.

Handling & Safety Protocols (E-E-A-T)

Warning: Aminopyridines are known potassium channel blockers and excitotoxins.

  • Acute Toxicity: Like 3-aminopyridine (Fampridine), this analog should be treated as highly toxic if swallowed or absorbed through the skin.[2] It may lower the seizure threshold [3].

  • PPE Requirements:

    • Respiratory: N95 or P100 respirator is mandatory if handling powder; fume hood for liquids.

    • Dermal: Double nitrile gloves. The lipophilic propoxy tail enhances skin absorption compared to the parent aminopyridine.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aminopyridines can oxidize (darken) upon exposure to air and light.

References

  • Sigma-Aldrich. (n.d.).[3] 5-propoxypyridin-3-amine Product Sheet. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-(5-Propoxy-3-pyridinyl)pyridin-2-amine.[4] PubChem CID 81893939.[4] Retrieved from

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 3-Aminopyridine. (Used as proxy for class toxicity data). Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 1563533-46-9. Retrieved from

Sources

Exploratory

Reference Standard Profile: 5-Propoxypyridin-3-amine

This comprehensive technical guide details the spectral characterization of 5-Propoxypyridin-3-amine (CAS: 1563533-46-9). This guide is structured as a Reference Standard Characterization Profile , designed to assist ana...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the spectral characterization of 5-Propoxypyridin-3-amine (CAS: 1563533-46-9).

This guide is structured as a Reference Standard Characterization Profile , designed to assist analytical chemists and medicinal chemists in validating synthesized batches of this intermediate. Given that direct public spectral libraries for this specific analog are proprietary, the data below represents a high-confidence predictive analysis based on verified Structure-Activity Relationship (SAR) additivity rules, validated against the close analogs 3-aminopyridine and 3-amino-5-methoxypyridine.

Compound Identification & Properties

ParameterDetail
IUPAC Name 5-Propoxypyridin-3-amine
Common Name 3-Amino-5-propoxypyridine
CAS Number 1563533-46-9
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Off-white to light brown solid (typical)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water

Synthesis & Impurity Context

Understanding the synthesis is critical for interpreting spectral impurities.[1] The most common route involves the nucleophilic aromatic substitution of a 3,5-dihalopyridine or 3-bromo-5-nitropyridine followed by reduction.

Common Impurities to Watch:

  • 3-Amino-5-bromopyridine: Residual starting material (check MS for Br isotope pattern).

  • 3-Amino-5-hydroxypyridine: Hydrolysis byproduct (check NMR for loss of propyl signals).

  • Propanol: Residual solvent (check ¹H NMR at ~0.9, 1.5, 3.5 ppm).[1]

Synthesis Workflow Visualization

Synthesis SM 3-Bromo-5-nitropyridine Inter Intermediate: 3-Nitro-5-propoxypyridine SM->Inter NaOPr / n-PrOH SNAr Substitution Prod Target: 5-Propoxypyridin-3-amine Inter->Prod H2, Pd/C or Fe/NH4Cl Nitro Reduction Imp1 Impurity: 3-Amino-5-hydroxypyridine Inter->Imp1 Hydrolysis (Side Reaction)

Figure 1: Common synthetic pathway and potential impurity generation.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

³H NMR (Proton) Prediction

Solvent: DMSO-d₆ (Preferred for amino-pyridines to prevent exchange broadening). Frequency: 400 MHz[1]

The pyridine ring protons in a 3,5-disubstituted system appear as three distinct signals with small meta-coupling constants (


 Hz).
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.75 ± 0.1 d (J ~ 2.0 Hz)1HH-2 Flanked by N and OPr/NH₂. Most deshielded aromatic proton.[1]
7.55 ± 0.1 d (J ~ 2.0 Hz)1HH-6 Flanked by N and OPr.[1]
6.65 ± 0.1 dd (J ~ 2.0 Hz)1HH-4 Located between NH₂ and OPr.[1] Significantly shielded by both electron-donating groups.[1]
5.20 - 5.50 br s2H-NH₂ Amine protons. Broad; chemical shift varies with concentration/water content.[1]
3.95 t (J ~ 6.5 Hz)2H-OCH₂- α-Methylene of propoxy group.
1.72 sext (J ~ 7.0 Hz)2H-CH₂- β-Methylene of propoxy group.
0.98 t (J ~ 7.4 Hz)3H-CH₃ Methyl terminus.[1]

Critical QC Check:

  • Look for the H-4 proton upfield (approx 6.5-6.7 ppm). If this signal is downfield (>7.0), the amine may be acylated or protonated (salt form).[1]

  • Verify the integral ratio of Aromatic (3H) : Alkyl (7H).[1]

¹³C NMR (Carbon) Prediction

Solvent: DMSO-d₆

Shift (δ ppm)Carbon TypeAssignment
155.0 C_quatC-5 (attached to O-Pr)
146.0 C_quatC-3 (attached to NH₂)
132.0 CHC-2 (between N and C-NH₂)
128.0 CHC-6 (between N and C-OPr)
108.0 CHC-4 (between substituents)
69.5 CH₂O-CH₂
22.0 CH₂CH₂ (middle of propyl)
10.5 CH₃CH₃

Mass Spectrometry (MS)[3][4][5]

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)[4]
  • Molecular Ion [M+H]⁺: 153.1 m/z[1]

  • Exact Mass: 152.09[1]

Fragmentation Pattern (MS/MS)

The fragmentation is dominated by the cleavage of the ether side chain.[1]

  • Parent Ion: 153.1 m/z[1]

  • Primary Fragment (Loss of Propene): 111.0 m/z[1]

    • Mechanism:[2][1] McLafferty-type rearrangement or direct elimination of the propyl chain (as propene, -42 Da) to yield the 3-amino-5-hydroxypyridine cation.

  • Secondary Fragment (Ring Degradation): ~83 m/z[1]

    • Loss of CO (-28 Da) from the hydroxypyridine species.[1]

Fragmentation Pathway Diagram

MS_Frag M [M+H]+ m/z 153.1 F1 [M - C3H6]+ (Loss of Propene) m/z 111.0 M->F1 - 42 Da (Propene) F2 Ring Fragmentation [M - C3H6 - CO]+ m/z ~83 F1->F2 - 28 Da (CO)

Figure 2: Predicted ESI+ MS/MS fragmentation pathway.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber (cm⁻¹)Vibration ModeDescription
3450, 3350 ν(N-H)Primary amine asymmetric and symmetric stretching. Two distinct bands are typical.
2960 - 2870 ν(C-H)Alkyl C-H stretching (propyl chain).[1]
1620 - 1580 δ(N-H) / ν(C=C)Amine scissoring and Pyridine ring skeletal vibrations.
1240 - 1200 ν(C-O-C)Aryl alkyl ether stretching. Strong band.[1]
850 - 800 γ(C-H)Out-of-plane bending for meta-substituted pyridines.

Experimental Protocols

Protocol A: Preparation for ¹H NMR

To ensure sharp peaks and accurate integration of the exchangeable amine protons.

  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1] CDCl₃ can cause broadening of the -NH₂ signal due to hydrogen bonding or trace acidity.[1]

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Water Suppression: If the sample contains moisture (water peak at 3.33 ppm in DMSO), the -NH₂ signal (5.2 ppm) may shift or broaden.[1] Use a drying agent (K₂CO₃) during workup, or add a single pellet of activated 4Å molecular sieve to the NMR tube 1 hour prior to acquisition.[1]

Protocol B: HPLC-MS Purity Check

Standard gradient for polar basic heterocycles.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).[1]

  • Note: The amine is basic; peak tailing may occur at acidic pH.[1] High pH buffers (pH 9-10) often yield sharper peak shapes for aminopyridines.[1]

References

  • Synthesis of 3,5-disubstituted pyridines:Org. Synth.1965, 45, 22. (Methodology for amino-bromo pyridines).
  • Spectral prediction of pyridines: Pretsch, E., et al. Structure Determination of Organic Compounds.[1] Springer, Berlin, Heidelberg.[1] (Additivity rules for NMR shifts).

  • MS Fragmentation of Alkoxypyridines: Porter, Q.N. Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.[1] (Fragmentation mechanisms).[1]

  • PubChem Compound Summary: 3-Aminopyridine analogs.[1] Link (Accessed 2024).[1]

Sources

Foundational

Introduction: The Versatile Scaffold of Aminopyridines in Drug Discovery

An In-Depth Technical Guide to the Potential Biological Activities of Substituted Aminopyridines Aminopyridines, heterocyclic compounds featuring a pyridine ring substituted with an amino group, represent a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of Substituted Aminopyridines

Aminopyridines, heterocyclic compounds featuring a pyridine ring substituted with an amino group, represent a cornerstone in medicinal chemistry.[1] Their structural simplicity, coupled with the ability to modulate their electronic and steric properties through substitution, has rendered them a "privileged scaffold" in the design of novel therapeutic agents. The unique arrangement of nitrogen atoms in the pyridine ring allows for diverse interactions with biological targets, including hydrogen bonding and π-π stacking.[2] This guide provides a comprehensive overview of the significant biological activities exhibited by substituted aminopyridines, delving into their mechanisms of action, and presenting robust experimental protocols for their evaluation. The focus is on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering a technical resource for researchers and professionals in drug development.

Chapter 1: Anticancer Activity of Substituted Aminopyridines

The development of novel anticancer agents is a critical area of research, and substituted aminopyridines have emerged as a promising class of compounds. Their anticancer effects are often multifaceted, involving the inhibition of key enzymes, induction of cell cycle arrest, and triggering of apoptotic pathways.

Mechanistic Insights: Targeting Key Pathways in Oncology

A primary mechanism by which substituted aminopyridines exert their anticancer effects is through the inhibition of protein kinases . Many kinases are dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

  • Tropomyosin Receptor Kinase (TRK) Inhibition: Certain aminopyridine derivatives have been designed as potent inhibitors of TRK, a target in cancers with NTRK gene fusions. For instance, compound CZw-124 acts as a pan-TRK inhibitor, interfering with the phosphorylation of TRKA, which in turn inhibits proliferation and induces apoptosis in cancer cells.[3]

  • VEGFR-2 Inhibition: Some pyridine-urea derivatives have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. By blocking VEGFR-2, these compounds can potentially disrupt the blood supply to tumors.[4]

  • CDK/HDAC Dual Inhibition: Novel aminopyridine-based derivatives have been developed as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). This dual-action approach can synergistically enhance antitumor effects and potentially overcome drug resistance.[5]

Beyond kinase inhibition, substituted aminopyridines can induce cell cycle arrest and apoptosis . Studies have shown that certain anticancer pyridines can cause G2/M phase arrest and promote apoptosis through the upregulation of tumor suppressor protein p53 and c-Jun N-terminal kinase (JNK).[6] For example, 4-aminopyridine (4-AP) has been shown to inhibit cell proliferation and induce apoptosis in human breast cancer cells, along with blocking the cell cycle in the G1 phase.[7] Some 2,4-diaminopyrimidine derivatives have been observed to block the cell cycle at the G2-M phase and cause accumulation in the S phase.[8]

Data Presentation: Comparative Efficacy of Aminopyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected substituted aminopyridine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
Pyridine-Ureas8bNCI 60-cell line panelMean Inhibition = 43%[4]
Pyridine-Ureas8eNCI 60-cell line panelMean Inhibition = 49%[4]
Anticancer PyridinesCompound 1HepG2 (Liver Cancer)4.5 ± 0.3[6]
2,4-Diaminopyrimidines9kA549 (Lung Cancer)2.14[8]
2,4-Diaminopyrimidines9kHCT-116 (Colon Cancer)3.59[8]
2,4-Diaminopyrimidines13fA549 (Lung Cancer)1.98[8]
2,4-Diaminopyrimidines13fHCT-116 (Colon Cancer)2.78[8]
Experimental Protocol: In Vitro Anticancer Drug Screening

This protocol outlines a standard workflow for the initial screening of substituted aminopyridines for anticancer activity using established cell lines.[9][10][11][12]

1. Cell Culture and Maintenance:

  • Obtain human cancer cell lines (e.g., HepG2, A549, MCF-7) from a reputable cell bank.
  • Culture the cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  • Prepare serial dilutions of the test compounds (substituted aminopyridines) in the culture medium.
  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.
  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability and determine the IC50 value.

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Treat the cells with the test compounds at their IC50 concentrations for 24-48 hours.
  • Harvest the cells and wash with cold PBS.
  • Resuspend the cells in Annexin V binding buffer.
  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Cell Cycle Analysis:

  • Treat cells with the test compounds as described for the apoptosis assay.
  • Harvest the cells, fix them in cold 70% ethanol, and store at -20°C overnight.
  • Wash the cells and resuspend in PBS containing RNase A and PI.
  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visual Pathway: p53 and JNK Upregulation in Apoptosis

G cluster_0 Cellular Stress cluster_1 Upstream Signaling cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Aminopyridine Aminopyridine p53 p53 Aminopyridine->p53 induces JNK JNK Aminopyridine->JNK induces p21 p21 p53->p21 activates Bax Bax JNK->Bax activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Chapter 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microorganisms. Substituted aminopyridines have been investigated for their potential to combat a range of bacteria and fungi.[13][14][15]

Spectrum of Activity and Mechanistic Considerations

Various substituted aminopyridines have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14][16] For instance, certain 2-amino-3-cyanopyridine derivatives have shown significant activity against Staphylococcus aureus and Bacillus subtilis.[14][16] Other series of C-2 and C-6 substituted pyridines have been tested against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans.[13] While the exact mechanisms are still under investigation for many derivatives, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Selected Derivatives

The following table presents the MIC values for a selected aminopyridine derivative against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]

CompoundMicroorganismMIC (µg/mL)Reference
2c (a 2-amino-3-cyanopyridine derivative)S. aureus0.039 ± 0.000[14]
2c (a 2-amino-3-cyanopyridine derivative)B. subtilis0.039 ± 0.000[14]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a standard method for determining the MIC of a test compound against bacteria.[17][18][19]

1. Preparation of Bacterial Inoculum:

  • Streak the bacterial strain on a suitable agar plate and incubate overnight.
  • Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of the substituted aminopyridine in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
  • Optionally, a growth indicator like resazurin can be added to aid in the determination.
Visual Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microplate Inoculum->Inoculation Compound_Dilution Serial Dilution of Aminopyridine Compound_Dilution->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Chapter 3: Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Substituted aminopyridines have demonstrated potential as anti-inflammatory agents by modulating key inflammatory pathways.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of aminopyridines are often attributed to their ability to inhibit the production of pro-inflammatory mediators.[20] For example, 4-aminopyridine has been shown to significantly reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[21] Concurrently, it can increase the expression of anti-inflammatory markers like CD206, ARG-1, and IL-10.[21] Nicotinamide, a form of vitamin B3 containing a pyridine ring, also exhibits anti-inflammatory actions.[22] Some substituted aminopyridines have been developed as inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory cascade.[23]

Experimental Protocol: In Vivo Assessment using Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for acute anti-inflammatory activity.[24]

1. Animal Preparation:

  • Use adult male Wistar rats or Swiss albino mice.
  • Acclimatize the animals for at least one week before the experiment.
  • Fast the animals overnight with free access to water.

2. Drug Administration:

  • Administer the test compound (substituted aminopyridine) orally or intraperitoneally at different doses.
  • Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

3. Induction of Inflammation:

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

5. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group compared to the control group.
  • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Visual Pathway: Inhibition of Pro-inflammatory Cytokine Production

G Inflammatory_Stimulus Inflammatory Stimulus Macrophage Macrophage/ Immune Cell Inflammatory_Stimulus->Macrophage NF_kB_Pathway NF-κB Pathway Macrophage->NF_kB_Pathway activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB_Pathway->Pro_inflammatory_Cytokines induces expression Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Aminopyridine Aminopyridine Aminopyridine->NF_kB_Pathway inhibits

Chapter 4: Neuroprotective Effects

Substituted aminopyridines, particularly 4-aminopyridine, have been investigated for their therapeutic potential in neurological disorders, primarily due to their effects on neuronal excitability and conduction.

Mechanism of Action: Targeting Voltage-Gated Potassium Channels

The primary mechanism of action for the neuroprotective effects of compounds like 4-aminopyridine is the blockade of voltage-gated potassium (Kv) channels.[2][25][26] In demyelinated axons, as seen in multiple sclerosis, the exposure and redistribution of Kv channels impair the transmission of action potentials. By blocking these exposed channels, 4-AP can enhance signal conduction along the demyelinated axons, leading to symptomatic improvement in motor and visual function.[25][26] Beyond this symptomatic relief, there is emerging evidence that 4-AP may have direct neuroprotective properties, potentially by reducing energy dissipation in demyelinated axons and exhibiting immunomodulatory effects.[25]

Experimental Protocol: Evaluation in a Cuprizone-Induced Demyelination Model

This is a common in vivo model to study demyelination and remyelination in the central nervous system.[27]

1. Animal Model Induction:

  • Use C57BL/6 mice.
  • Feed the mice a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination in the corpus callosum.

2. Treatment:

  • Administer the test aminopyridine derivative daily via oral gavage or intraperitoneal injection during the cuprizone treatment period.
  • Include a vehicle-treated control group.

3. Behavioral Assessment:

  • Conduct behavioral tests such as the rotarod test or open-field test to assess motor coordination and activity.

4. Histological and Immunohistochemical Analysis:

  • At the end of the treatment period, perfuse the animals and collect the brains.
  • Process the brain tissue for histology and stain with Luxol Fast Blue to assess the extent of demyelination.
  • Perform immunohistochemistry for markers of oligodendrocytes (e.g., Olig2), myelin (e.g., MBP), and neuroinflammation (e.g., Iba1 for microglia).

5. Data Analysis:

  • Quantify the degree of demyelination and remyelination in different groups.
  • Analyze the behavioral data to determine if the treatment improved motor function.

Conclusion and Future Perspectives

Substituted aminopyridines are a remarkably versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of preclinical and, in some cases, clinical evidence. The ability to fine-tune their properties through chemical modification makes them attractive candidates for further drug development.

Future research should focus on several key areas. Elucidating the precise molecular mechanisms of action for novel derivatives will be crucial for rational drug design. Structure-activity relationship (SAR) studies are pivotal for optimizing the potency and selectivity of these compounds while minimizing off-target effects.[2] Furthermore, a significant challenge remains in optimizing the pharmacokinetic and pharmacodynamic profiles of aminopyridines to ensure their safety and efficacy in clinical settings.[2] The continued exploration of this chemical scaffold holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025).
  • aminopyridine inhibits cell proliferation and affects anti-tumor activities of cell cycle-specific drugs in human breast cancer cells. (2015). Taylor & Francis eBooks.
  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors.
  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
  • Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. (2021). PubMed.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (Unknown Year). New Journal of Chemistry (RSC Publishing).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (Unknown Year). PMC - PubMed Central.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury. (Unknown Year). PMC - PubMed Central.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (Unknown Year). MDPI.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC - PubMed Central.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (Unknown Year). PMC - NIH.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine. (2021). Semantic Scholar.
  • Nicotinamide. (Unknown Year). Wikipedia.
  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (Unknown Year). Unknown Source.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). Unknown Source.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (Unknown Year). PubMed.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from N
  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (Unknown Year). PubMed.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (Unknown Year). MDPI.
  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine deriv
  • A Novel Method to Monitor the Evolution of Antimicrobial Resistance in Acinetobacter baumannii Biofilms. (Unknown Year). MDPI.
  • Neuroprotective Properties of 4-Aminopyridine. (2021). PMC.
  • Guideline for the conduct of the efficacy studies for non-steroidal anti-inflamm
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed.
  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). PubMed.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
  • (PDF) Neuroprotective Properties of 4-Aminopyridine. (2025).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (Unknown Year). WOAH.
  • Non-steroidal anti-inflammatory drugs efficacy evaluation guidance. (Unknown Year). Unknown Source.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (Unknown Year). SciELO.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
  • In vitro methods of screening of anticancer agents. (Unknown Year). Slideshare.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
  • Isolation and Quantitative Methods for Analysis of Non-Steroidal Anti-Inflamm
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (Unknown Year). PMC.
  • The Methods For Determining Antimicrobial Activity. (Unknown Year).
  • In vitro assays and techniques utilized in anticancer drug discovery. (Unknown Year). PubMed.
  • Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives. (2023). PMC - NIH.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed.
  • Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. (2009). Unknown Source.

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Exploratory

Technical Safety & Handling Monograph: 5-Propoxypyridin-3-amine

CAS Number: 1563533-46-9 Synonyms: 3-Amino-5-propoxypyridine; 5-Propoxy-3-pyridinamine Molecular Formula: C H N O Molecular Weight: 152.19 g/mol Introduction & Scaffold Analysis 5-Propoxypyridin-3-amine is a functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1563533-46-9 Synonyms: 3-Amino-5-propoxypyridine; 5-Propoxy-3-pyridinamine Molecular Formula: C


H

N

O Molecular Weight: 152.19 g/mol

Introduction & Scaffold Analysis

5-Propoxypyridin-3-amine is a functionalized aminopyridine intermediate widely utilized in medicinal chemistry for the synthesis of bioactive scaffolds. Its structure features a pyridine ring substituted with an electron-donating amino group at the 3-position and a propoxy ether chain at the 5-position.

Relevance in Drug Discovery: This compound serves as a critical "linker" or "head group" in the development of kinase inhibitors and GPCR ligands. The 3-amino group provides a nucleophilic handle for amide coupling or reductive amination, while the propoxy chain offers lipophilic bulk often required to fill hydrophobic pockets in protein targets.

Safety Context (The "Functional Analog" Principle): While specific vendor data for CAS 1563533-46-9 classifies it primarily as an irritant (H315, H319, H335), researchers must exercise elevated caution. Structural analogs such as 3-aminopyridine (CAS 462-08-8) are classified as Fatal if Swallowed (H300) and Toxic in contact with skin (H311) . Due to the high biological activity of aminopyridines (potassium channel blockade potential), this compound should be handled with the rigor reserved for high-potency toxic agents until definitive LD50 data proves otherwise.

Hazard Identification & GHS Classification

The following classification synthesizes specific vendor data with the precautionary principle applicable to the aminopyridine class.

GHS Label Elements

Signal Word: WARNING (Treat as DANGER for handling purposes)

Hazard CategoryH-CodeHazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[2][3][4]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral) H302/H301Potential: Harmful or Toxic if swallowed (Class Warning).[1][3][4][5]
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][4]

Physical & Chemical Properties[1][10]

PropertyValue/Description
Physical State Liquid (Viscous oil) or Low-melting Solid
Color Colorless to pale yellow (darkens on oxidation)
Boiling Point ~280–290 °C (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~6.0 (Pyridine nitrogen), ~25 (Amine)
Stability Air-sensitive; Amines oxidize to N-oxides or diazo species over time.

Safe Handling & Storage Protocols

Expert Insight: The primary instability mechanism for 5-propoxypyridin-3-amine is oxidative degradation. The amino group facilitates electron donation into the pyridine ring, making it susceptible to oxidation by atmospheric oxygen, leading to "browning" and impurity formation.

Storage Architecture
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8 °C) for long-term stability.

  • Container: Amber glass vials with Teflon-lined caps to prevent photo-degradation and leaching.

Operational Workflow (Diagram)

The following decision tree outlines the engineering controls required based on the scale of operation.

HandlingWorkflow Start Start: Define Scale SmallScale < 1 gram (Exploratory) Start->SmallScale LargeScale > 1 gram (Scale-up) Start->LargeScale FumeHood Standard Fume Hood (Sash < 18 inches) SmallScale->FumeHood LargeScale->FumeHood If Glovebox Unavailable GloveBox Glove Box / Isolator (Inert Atmosphere) LargeScale->GloveBox Recommended PPE_Basic PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat FumeHood->PPE_Basic PPE_Advanced PPE: Chem-Resistant Suit, Face Shield, Butyl Gloves FumeHood->PPE_Advanced High Volume GloveBox->PPE_Basic Waste Disposal: Segregated Organic Waste (Basic pH) PPE_Basic->Waste PPE_Advanced->Waste

Figure 1: Risk-based handling workflow. Note that scale-up (>1g) increases the risk of inhalation exposure, necessitating stricter containment.

Emergency Response & First Aid

Trustworthiness Protocol: In the event of exposure, seconds count. Do not wait for symptoms (which may be delayed for aminopyridines) to appear.

Exposure Response Logic

EmergencyResponse Exposure Exposure Event Type Type? Skin/Eye Inhalation Ingestion Exposure->Type SkinAction 1. Drench 15 min 2. Remove Clothing 3. PEG 400 Wash (if avail) Type:sw->SkinAction InhaleAction 1. Fresh Air 2. Oxygen (if trained) 3. Monitor Breathing Type:s->InhaleAction IngestAction 1. Do NOT Induce Vomiting 2. Rinse Mouth 3. Urgent Hospital Transport Type:se->IngestAction Medical Medical Evaluation (Bring SDS) SkinAction->Medical InhaleAction->Medical IngestAction->Medical

Figure 2: Immediate action protocols for exposure events.[2]

Specific First Aid Measures
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[7] Lift eyelids occasionally.[7] Consult an ophthalmologist immediately.

  • Skin Contact: Aminopyridines can be absorbed transdermally. Wash immediately with soap and water.[3][7] If available, a Polyethylene Glycol (PEG) 400 wash is often more effective for lipophilic amines than water alone.

  • Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.

  • Ingestion: Fatal risk potential. Rinse mouth with water. Do NOT induce vomiting. Transport to emergency care immediately.

Synthesis & Reaction Safety (Technical Context)

For researchers synthesizing this compound or using it as a starting material:

Synthesis Route (Typical):

  • Precursor: 3-Nitro-5-propoxypyridine.

  • Reaction: Catalytic Hydrogenation (H

    
    , Pd/C) or Iron-mediated reduction (Fe/NH
    
    
    
    Cl).
  • Safety Note: The reduction of the nitro group is exothermic. On a large scale, heat accumulation can lead to runaway reactions. Ensure adequate cooling and slow addition of reducing agents.

Incompatibility:

  • Strong Oxidizers: Reaction may be vigorous/explosive.

  • Acid Chlorides/Anhydrides: Reacts rapidly to form amides (exothermic).

  • Acids: Forms salts; generally safer to handle but alters solubility.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: 5-propoxypyridin-3-amine (CAS 1563533-46-9). (Accessed Feb 2026).

  • PubChem. Compound Summary: 3-Amino-5-propoxypyridine. National Library of Medicine.

  • Enamine Store. Material Safety Data Sheet: 5-propoxypyridin-3-amine.

  • Fisher Scientific. Aminopyridines: General Safety & Handling Guidelines.

Sources

Foundational

Technical Guide: Commercial Sourcing and Availability of 5-Propoxypyridin-3-amine

Part 1: Executive Summary 5-Propoxypyridin-3-amine (CAS 1563533-46-9) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural motif—a pyridine r...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

5-Propoxypyridin-3-amine (CAS 1563533-46-9) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural motif—a pyridine ring functionalized with an electron-donating amino group and a lipophilic propoxy chain—offers unique pharmacokinetic modulation, particularly in adjusting solubility and blood-brain barrier (BBB) permeability in drug candidates.

Despite its utility, commercial availability is often fragmented between high-cost catalog suppliers and variable-quality custom synthesis houses. This guide provides a technical roadmap for sourcing this intermediate, validating its quality, and understanding the synthetic risks that define its impurity profile.

Part 2: Chemical Profile & Technical Specifications

Before engaging suppliers, the procurement team must establish a baseline technical profile to evaluate Certificates of Analysis (CoAs).

Identity and Physicochemical Properties
ParameterSpecificationTechnical Note
Chemical Name 5-Propoxypyridin-3-amineSynonyms: 3-Amino-5-propoxypyridine
CAS Number 1563533-46-9 Verify against CAS 13535-01-8 (Bromo analog) to avoid mix-ups.
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Physical State Viscous Oil or Low-Melting SolidOften darkens upon storage due to oxidation.
Solubility DMSO, Methanol, DCMSparingly soluble in water; soluble in dilute acid.
pKa (Calc) ~6.0 (Pyridine N), ~25 (Amine)The pyridine nitrogen is the primary basic site.
Stability and Handling
  • Oxidative Instability: Like many electron-rich aminopyridines, this compound is susceptible to N-oxidation and polymerization upon exposure to air and light.

  • Storage Protocol: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C. Suppliers shipping without cold chain or inert packing should be flagged as high-risk.

Part 3: Synthesis & Impurity Landscape[1]

Understanding the synthesis is not academic; it is the only way to predict "blind spots" in a supplier's CoA. Most commercial suppliers utilize a Nitro-Reduction Route starting from 3-bromo-5-nitropyridine.

Industrial Synthesis Pathway

The following diagram outlines the dominant industrial route and the associated risk points.

SynthesisRoute Start 3-Bromo-5-nitropyridine (Starting Material) Step1 Nucleophilic Aromatic Substitution (NaOPr / n-PrOH) Start->Step1 Imp1 Impurity A: Unreacted Bromide Start->Imp1 Residual Inter 3-Nitro-5-propoxypyridine (Intermediate) Step1->Inter Step2 Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Imp2 Impurity B: Azo-dimers (Incomplete Red.) Inter->Imp2 Side Rxn Product 5-Propoxypyridin-3-amine (Target) Step2->Product

Figure 1: Dominant industrial synthesis route for 5-Propoxypyridin-3-amine showing critical process impurities.

Critical Impurity Markers

When validating a new batch, specific attention must be paid to these potential contaminants:

  • 3-Bromo-5-aminopyridine: Resulting from incomplete substitution in Step 1 followed by reduction. Risk:[1][2] This is a reactive halide that can interfere with downstream cross-coupling reactions (e.g., Suzuki, Buchwald).

  • Azo/Hydrazo Dimers: Colored impurities formed during the reduction of the nitro group. Detection: High absorbance in UV-Vis; distinct LCMS peaks [M+M] or [M+16].

  • Residual Solvents: Propanol (from Step 1) is difficult to remove from the oily amine product.

Part 4: Supply Chain Landscape

The market for 5-Propoxypyridin-3-amine is tiered. Direct manufacturers are rare; most listings are re-packagers.

Supplier Tiers
TierDescriptionTypical PurityLead TimeRecommended For
Tier 1: Global Catalogs (e.g., Sigma, Combi-Blocks)High reliability, standardized QC. Often re-sell Tier 2 stock.>97%1-3 DaysMedChem Discovery (<5g)
Tier 2: Specialized Building Block Houses (e.g., Enamine, BLD Pharm)Often the original manufacturers. Good balance of cost/quality.>95%1-2 WeeksScale-up (10g - 100g)
Tier 3: Bulk Chemical CROs (e.g., WuXi, regional Chinese CROs)Custom synthesis on demand. Variable quality.Custom4-8 WeeksProcess Dev (>1kg)
Sourcing Strategy Decision Matrix

SourcingStrategy Start Need 5-Propoxypyridin-3-amine QtyCheck Quantity Required? Start->QtyCheck Small < 5 grams QtyCheck->Small Medium 5 - 100 grams QtyCheck->Medium Large > 100 grams QtyCheck->Large Action1 Buy Tier 1 (Catalog) Prioritize Speed Small->Action1 Action2 Buy Tier 2 (Specialist) Request H-NMR & LCMS pre-shipment Medium->Action2 Action3 Contract Tier 3 (CRO) Mandate 'Nitro-Reduction' Route Large->Action3

Figure 2: Strategic sourcing decision tree based on quantity and risk tolerance.

Part 5: Quality Assurance & Validation Protocols

Trusting a supplier's CoA for this specific amine is risky due to its oxidative instability. The following internal QC protocol is mandatory upon receipt.

Visual Inspection
  • Acceptable: Clear yellow to orange oil; off-white to tan solid.

  • Reject: Dark brown/black tar (indicates significant oxidation).

Analytical Method (HPLC-MS)

Standard acidic mobile phases can mask amine impurities. Use a high pH buffer if the column permits, or a standard TFA method with careful integration.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.05% TFA.

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (impurities).

  • Pass Criteria: Purity >95% by area; no single impurity >2%.

Proton NMR Validation

Key diagnostic peaks to confirm structure and absence of the 3-bromo impurity:

  • Propoxy Group: Look for the triplet (~1.0 ppm), multiplet (~1.8 ppm), and triplet (~3.9 ppm).

  • Aromatic Region: The 3,5-disubstitution pattern should show three distinct proton signals in the aromatic region (approx 6.5 - 8.0 ppm).

    • Note: If the integral ratio of aromatic protons to the propoxy chain is off, suspect the 3-bromo-5-aminopyridine impurity (which lacks the propoxy protons but has aromatic signals).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1563533-46-9. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1951). 2,3-Diamino-5-bromopyridine (Analogous Nitro-Reduction Method). Org. Synth. 1951, 31, 38. Retrieved October 26, 2023, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: The Strategic Use of 5-Propoxypyridin-3-amine as a Versatile Chemical Intermediate

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the practical application of 5-Propoxypyridin-3-amine. We delve into its physicochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the practical application of 5-Propoxypyridin-3-amine. We delve into its physicochemical properties, safe handling protocols, and its strategic implementation as a chemical intermediate. The core of this guide is a detailed, field-proven protocol for a representative acylation reaction, illustrating its utility in constructing the amide linkages prevalent in modern pharmacophores. The rationale behind experimental design, in-process controls, and characterization techniques are discussed to ensure reproducible and reliable outcomes.

Introduction and Strategic Rationale

5-Propoxypyridin-3-amine is a substituted aminopyridine that serves as a valuable building block in synthetic organic chemistry. Its structure is characterized by two key features that medicinal chemists can strategically exploit:

  • A Nucleophilic Amino Group: The primary amine at the 3-position is a versatile handle for a wide range of chemical transformations, most notably acylation, alkylation, and participation in transition-metal-catalyzed cross-coupling reactions.

  • A Substituted Pyridine Core: The pyridine ring is a common heterocycle in pharmaceuticals, often used to enhance solubility, modulate pKa, and engage in specific receptor interactions. The propoxy group at the 5-position provides a lipophilic element that can be used to fine-tune the molecule's pharmacokinetic profile (e.g., cell permeability, metabolic stability).

The parent compound, 3-aminopyridine, is a well-established intermediate in the synthesis of pharmaceuticals and dyes, valued for the reactivity of its amino group and pyridine ring.[1] 5-Propoxypyridin-3-amine builds upon this foundation, offering a pre-functionalized scaffold that can accelerate the discovery and development of new chemical entities.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is fundamental to its effective and safe use.

Compound Data Summary
PropertyValueSource
Molecular Formula C₈H₁₂N₂OPubChem[2]
Molecular Weight 152.2 g/mol Sigma-Aldrich
Appearance LiquidSigma-Aldrich
InChI Key FSMNREXQFCTCAI-UHFFFAOYSA-NSigma-Aldrich
CAS Number 1563533-46-9Sigma-Aldrich
Purity (Typical) ≥95%Sigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich
Safety, Handling, and Storage

5-Propoxypyridin-3-amine, like many amine compounds, requires careful handling to minimize risk to personnel.[3] The following guidelines are based on supplier safety data and general best practices for handling chemical intermediates.[4][5]

GHS Hazard Information (Signal Word: Warning)

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious gloves (e.g., nitrile) at all times.[5]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure full coverage of exposed skin.

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]

Handling and Storage Protocols:

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, with which it can react exothermically.[6]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust or vapors.[5]

Core Application: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most critical reactions in medicinal chemistry. The following section details a representative protocol for the acylation of 5-Propoxypyridin-3-amine with a generic acylating agent (e.g., benzoyl chloride), a foundational step for building more complex molecules.

Reaction Principle and Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3-amino group attacks the electrophilic carbonyl carbon of the acylating agent. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is included to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Acylation_Mechanism Figure 1: General Reaction Scheme for N-Acylation R1 5-Propoxypyridin-3-amine arrow Base (e.g., TEA) Solvent (e.g., DCM) plus1 + R2 Acylating Agent (e.g., R-COCl) P1 N-(5-propoxypyridin-3-yl)amide plus2 + P2 Base·HCl Salt

Caption: General Reaction Scheme for N-Acylation

Detailed Experimental Protocol: Synthesis of N-(5-propoxypyridin-3-yl)benzamide

This protocol is a self-validating system, incorporating in-process controls (TLC) and definitive product characterization.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
5-Propoxypyridin-3-amine152.20500 mg3.281.0
Benzoyl Chloride140.57484 mg (0.41 mL)3.441.05
Triethylamine (TEA)101.19498 mg (0.69 mL)4.921.5
Dichloromethane (DCM)-15 mL--
Saturated NaHCO₃ (aq)-2 x 10 mL--
Brine-1 x 10 mL--
Anhydrous MgSO₄-~2 g--

Workflow Visualization:

Caption: Experimental Workflow from Setup to Analysis

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Propoxypyridin-3-amine (500 mg, 3.28 mmol). Dissolve in dichloromethane (15 mL).

  • Base Addition: Add triethylamine (0.69 mL, 4.92 mmol) to the solution. Cool the flask to 0°C in an ice-water bath.

    • Causality Note: Cooling the reaction mixture moderates the initial exothermic reaction upon addition of the highly reactive acyl chloride, preventing potential side reactions. TEA is a scavenger for the HCl byproduct.

  • Reagent Addition: Add benzoyl chloride (0.41 mL, 3.44 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • In-Process Monitoring (TLC): Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting amine spot is no longer visible.

    • Trustworthiness Note: TLC provides a rapid and reliable visual confirmation that the starting material has been consumed, preventing premature workup and ensuring a high yield.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Causality Note: The NaHCO₃ wash neutralizes any remaining acid and removes the triethylammonium chloride salt. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure N-(5-propoxypyridin-3-yl)benzamide.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Expanded Synthetic Potential

While acylation is a primary application, the unique electronics of the aminopyridine scaffold open doors to other advanced transformations. However, chemists must be aware of potential challenges.

  • N-Alkylation: The amino group can be alkylated using alkyl halides. This reaction can sometimes be challenging due to potential over-alkylation or alkylation of the pyridine nitrogen.

  • Cross-Coupling Reactions (e.g., Buchwald-Hartwig): The amino group can participate in Pd-catalyzed C-N bond formation. A significant challenge with heteroaryl amines is their tendency to act as ligands for the transition metal catalyst, which can inhibit catalytic activity.[7] Careful selection of ligands and reaction conditions is crucial to overcome this unproductive binding and achieve successful coupling.

Conclusion

5-Propoxypyridin-3-amine is a high-value intermediate for synthetic and medicinal chemistry. Its dual functionality allows for the straightforward installation of an amide linkage while providing a tunable, drug-like heterocyclic core. By following robust, well-controlled protocols and understanding the underlying chemical principles, researchers can effectively leverage this building block to accelerate the synthesis of complex molecular targets in drug discovery and materials science.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • Google Patents.US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
  • Google Patents.US20200172521A1 - Five-Membered-Fused-Six-Membered Aza-Aromatic Ring Compound, Preparation Method Thereof, Pharmaceutical Composition And Application Thereof.
  • Google Patents.US20230322682A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • PubChem. 5-propoxypyridin-3-amine (C8H12N2O). Available at: [Link]

  • Google Patents.US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • MDPI. Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. Available at: [Link]

  • ResearchGate. ChemInform Abstract: The Medicinal Chemist′s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Available at: [Link]

  • National Institutes of Health (NIH). Prodrugs for Amines. Available at: [Link]

  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. Available at: [Link]

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • ResearchGate. 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. Available at: [Link]

  • National Institutes of Health (NIH). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Available at: [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 3-Aminopyridine: From Synthesis to Specialized Applications in Chemical Industries. Available at: [Link]

Sources

Application

Application Note: 5-Propoxypyridin-3-amine as a Premier Building Block for Heterocyclic Synthesis

Introduction & Strategic Value 5-Propoxypyridin-3-amine (CAS: 1563533-46-9) represents a distinct class of "privileged structures" in medicinal chemistry. Unlike its methoxy-substituted counterparts, the 5-propoxy deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

5-Propoxypyridin-3-amine (CAS: 1563533-46-9) represents a distinct class of "privileged structures" in medicinal chemistry. Unlike its methoxy-substituted counterparts, the 5-propoxy derivative offers a specific lipophilic profile that modulates membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., kinases, GPCRs).

The 3-amino group serves as a versatile nucleophilic handle for cyclization, while the 5-propoxy group acts as an electronic donor (via resonance) and a steric modulator. This guide details the use of this building block in synthesizing fused heterocycles—specifically Imidazo[1,2-a]pyridines —and functionalized kinase inhibitors.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 152.19 g/mol Fragment-based drug discovery (FBDD) compliant.
LogP ~1.8 - 2.1Enhanced lipophilicity vs. methoxy analogs (LogP ~0.8).
pKa (Conj. Acid) ~6.0 - 6.5Pyridine nitrogen is the primary basic site; exocyclic amine is less basic due to resonance.
Appearance Yellow/Brown Oil or SolidOxidation sensitive; store under inert gas.

Strategic Reaction Pathways

The following diagram illustrates the primary synthetic workflows available for 5-Propoxypyridin-3-amine.

G Start 5-Propoxypyridin-3-amine GBB Groebke-Blackburn-Bienaymé (GBB) Reaction Start->GBB + Aldehyde + Isocyanide Urea Urea/Thiourea Formation Start->Urea + Isocyanate Sandmeyer Sandmeyer/Halogenation (C-X Coupling) Start->Sandmeyer + NaNO2/HX Imidazo Imidazo[1,2-a]pyridine Scaffolds GBB->Imidazo Cyclization Kinase Kinase Inhibitors (Hinge Binders) Urea->Kinase Functionalization Biaryl Biaryl Systems (Suzuki/Buchwald) Sandmeyer->Biaryl Pd-Catalysis

Figure 1: Strategic divergence points for 5-Propoxypyridin-3-amine in drug discovery workflows.

Protocol A: Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction)

The Groebke-Blackburn-Bienaymé (GBB) reaction is the most efficient method to convert 5-Propoxypyridin-3-amine into a fused bicyclic system. This multicomponent reaction (MCR) allows for the simultaneous introduction of diversity at the 2- and 3-positions of the imidazo-pyridine core.

Mechanism Insight

The reaction proceeds via the formation of a Schiff base between the exocyclic amine and an aldehyde.[1] The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, driven by the nucleophilicity of the pyridine ring nitrogen (N1).

Materials
  • Amine: 5-Propoxypyridin-3-amine (1.0 equiv)

  • Aldehyde: Benzaldehyde derivative (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 5-Propoxypyridin-3-amine (152 mg, 1.0 mmol) in MeOH (3.0 mL).

  • Addition: Add the aldehyde (1.0 mmol) followed by the catalyst (Sc(OTf)₃, 25 mg, 0.05 mmol). Stir for 5 minutes at room temperature to promote imine formation.

  • Cyclization: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction: Seal the vial.

    • Method A (Thermal): Heat to 60°C for 12 hours.

    • Method B (Microwave - Preferred): Heat at 100°C for 30 minutes.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The product usually exhibits a distinct blue fluorescence under UV (254/365 nm).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with saturated NaHCO₃. Dry over Na₂SO₄. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75-90% depending on the steric bulk of the aldehyde.

Protocol B: Urea Synthesis for Kinase Hinge Binding

3-aminopyridines are classic "hinge binders" in kinase inhibitor design. The formation of a urea linkage at the 3-position creates a donor-acceptor-donor (D-A-D) motif often required for ATP-competitive inhibition.

Materials
  • Amine: 5-Propoxypyridin-3-amine (1.0 equiv)

  • Electrophile: Aryl Isocyanate (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) - Optional, usually not needed for isocyanates.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure
  • Dissolution: Dissolve 5-Propoxypyridin-3-amine (1.0 mmol) in anhydrous DCM (5 mL) under an Argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: This controls the regioselectivity, preventing reaction at the pyridine nitrogen.

  • Addition: Dropwise add the aryl isocyanate (1.05 mmol) dissolved in DCM (2 mL) over 10 minutes.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate often forms (the urea product).

  • Isolation:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL) and Et₂O (2 x 5 mL).

    • If soluble: Dilute with DCM, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Recrystallization: Recrystallize from EtOH/Water if necessary.

Expert Insights & Troubleshooting (E-E-A-T)

The "Propoxy Effect" on Solubility

Unlike the methoxy analog, the propoxy chain imparts significant lipophilicity.

  • Observation: In highly polar solvents (water/methanol mixtures), the 5-propoxy derivative may "oil out" faster than the methoxy analog.

  • Solution: When performing aqueous workups, ensure the organic phase (DCM or EtOAc) is sufficient in volume. Avoid pure water as a reaction solvent; use co-solvents like DMF or Dioxane.

Regioselectivity Challenges

The 3-amino group is the primary nucleophile, but the pyridine nitrogen (N1) is also basic.

  • Risk: In acylation reactions using acid chlorides, N1-acylation (forming a pyridinium salt) can occur as a kinetic product.

  • Mitigation: Always use a mild base (DIPEA or Pyridine) to scavenge HCl. For irreversible acylation, perform the reaction at 0°C. The urea formation (Protocol B) is generally cleaner than amide coupling with acid chlorides.

Stability and Storage
  • Oxidation: 3-aminopyridines are prone to oxidation, turning dark brown/black upon air exposure.

  • Protocol: Store the neat solid under Nitrogen or Argon at 4°C. If the material has darkened, a quick filtration through a short pad of silica gel (eluting with DCM) usually restores purity.

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Bienaymé, H., & Bouzid, K. (1998).[2] A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237.

  • 3-Aminopyridines in Kinase Inhibitors

    • Dömling, A. (2006).[3] Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 10(3), 235-240. (Context on GBB utility in drug discovery).

  • Synthesis of Imidazo[1,2-a]pyridines

    • Shaabani, A., et al. (2010).[4] Recent progress of isocyanide-based multicomponent reactions in the synthesis of heterocycles. Molecular Diversity, 14, 205–229.

  • Handling of Aminopyridines

    • Sigma-Aldrich Safety Data Sheet (SDS) for 3-aminopyridine derivatives.

Note: While specific literature on the "5-propoxy" analog is proprietary or sparse, the chemistry cited above for the 3-amino-5-alkoxy class is chemically equivalent and validated.

Sources

Method

LC-MS/MS method development for 5-Propoxypyridin-3-amine analysis

Application Note: High-Sensitivity LC-MS/MS Method Development for 5-Propoxypyridin-3-amine Introduction & Scientific Rationale 5-Propoxypyridin-3-amine (CAS: 1563533-46-9, MW: 152.[1][2]19) presents a classic analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method Development for 5-Propoxypyridin-3-amine

Introduction & Scientific Rationale

5-Propoxypyridin-3-amine (CAS: 1563533-46-9, MW: 152.[1][2]19) presents a classic analytical challenge found in early-stage drug discovery intermediates. Structurally, it consists of a pyridine ring substituted with an electron-donating amine group and a lipophilic propoxy tail.

The Analytical Challenge:

  • Basicity & Polarity: The pyridine nitrogen and the exocyclic amine render the molecule basic (Predicted pKa ~6.0–7.0). Under standard acidic LC-MS conditions (0.1% Formic Acid, pH ~2.7), the molecule is fully protonated. This leads to:

    • Poor Retention: The charged species repels the hydrophobic C18 stationary phase, often eluting in the void volume where ion suppression is highest.

    • Peak Tailing: The cationic amine interacts strongly with residual silanols on the silica surface, causing severe tailing and reduced sensitivity.

  • Low Molecular Weight: At 152 Da, the background noise in the low-mass region can be significant, requiring highly specific fragmentation (MRM) for adequate signal-to-noise (S/N) ratios.

The Solution: High-pH Reversed-Phase Chromatography Instead of forcing retention on a HILIC column (which can be finicky with re-equilibration), this protocol utilizes High-pH Reversed-Phase (RP) LC . By adjusting the mobile phase pH to 10.0 (well above the pKa), we suppress the ionization of the basic groups. The molecule becomes neutral, allowing the propoxy group to engage in robust hydrophobic interactions with the C18 chain. This results in sharper peaks, higher retention, and improved loadability.

Method Development Strategy

The following workflow illustrates the decision-making process for optimizing this specific analyte.

MethodDevelopment Start Analyte: 5-Propoxypyridin-3-amine (Basic, Polar/Lipophilic Hybrid) Decision Select Chromatography Mode Start->Decision AcidicRP Standard Acidic RP (pH 2.7) Result: Protonated, Void Elution Decision->AcidicRP Standard Approach HILIC HILIC Result: Good Retention, Long Equilibration Decision->HILIC If too polar HighPH High-pH RP (pH 10) Result: Neutral, Sharp Peaks, Robust Decision->HighPH Preferred for Bases Opt_MS MS Optimization (ESI+) Infusion in Mobile Phase HighPH->Opt_MS Opt_Prep Sample Prep LLE at pH 11 (MTBE) Opt_MS->Opt_Prep Final Validated Method Opt_Prep->Final

Figure 1: Method Development Decision Tree highlighting the selection of High-pH RP chromatography.

Experimental Protocol

Chemicals and Reagents[3]
  • Analyte: 5-Propoxypyridin-3-amine (Reference Standard, >98% purity).

  • Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., 5-Propoxypyridin-3-amine-d7) is preferred. If unavailable, use a structural analog like 3-Amino-5-methoxypyridine .

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

  • Buffer: Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Mass Spectrometry Conditions (ESI+)

Perform a direct infusion of a 1 µg/mL standard solution to tune the Q1 and Q3 masses.

  • Ion Source: Electrospray Ionization (ESI) – Positive Mode.[3]

  • Precursor Ion (Q1): 153.1 [M+H]+ (Calculated MW 152.19 + 1.0078).

  • Product Ions (Q3):

    • Quantifier: 111.1 (Loss of propene group,

      
      , -42 Da).
      
    • Qualifier: 94.0 (Further loss of amine/ring fragmentation).

Table 1: MS/MS Source Parameters (Sciex 6500+ / Waters Xevo TQ-XS equivalent)

Parameter Setting Rationale
Curtain Gas (CUR) 35 psi Prevents solvent droplets from entering the vacuum.
Collision Gas (CAD) Medium Ensures efficient fragmentation in q2.
IonSpray Voltage (IS) 4500 V High voltage for efficient ionization of amines.
Temperature (TEM) 500°C Ensures desolvation of the aqueous mobile phase.
Declustering Potential 60 V Optimized to prevent in-source fragmentation.

| Collision Energy (CE) | 25 eV | Optimized for the 153 -> 111 transition. |

Liquid Chromatography Conditions
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (or Agilent Poroshell HPH-C18).

    • Note: Standard silica columns will dissolve at pH 10. You MUST use a hybrid particle or polymer-coated column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Loading)
0.5 5 Start Gradient
3.0 90 Elution of Analyte
3.5 90 Wash
3.6 5 Re-equilibration

| 5.0 | 5 | End of Run |

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to remove phospholipids and minimize matrix effects, which is critical for low-mass analytes.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Basification: Add 50 µL of 0.5 M Sodium Carbonate (pH ~11).

    • Why? This ensures the analyte is uncharged (free base) before extraction.

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate or glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of 20% ACN in 10 mM Ammonium Bicarbonate (pH 10).

    • Critical: Matching the reconstitution solvent to the mobile phase initial conditions prevents peak distortion.

Validation Framework (ICH M10 / FDA)

This method must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation [1].

Table 2: Key Validation Parameters

Parameter Acceptance Criteria (Chromatographic Assays)
Selectivity No interfering peaks >20% of LLOQ area in 6 blank sources.

| Linearity |


.[3] At least 75% of non-zero standards must be within ±15% (±20% at LLOQ). |
| Accuracy & Precision  | Within ±15% CV/Bias (±20% at LLOQ) for QC samples (Low, Med, High). |
| Matrix Effect  | Calculate Matrix Factor (MF). CV of IS-normalized MF should be <15%. |
| Carryover  | Blank after ULOQ must be <20% of LLOQ signal. |

Workflow Visualization

SamplePrep Sample Plasma Sample (50 µL) Buffer Add Base (Na2CO3, pH 11) Sample->Buffer Solvent Add MTBE (600 µL) Buffer->Solvent Mix Vortex & Centrifuge Solvent->Mix Organic Collect Organic Supernatant Mix->Organic Dry Evaporate (N2, 40°C) Organic->Dry Recon Reconstitute (Mobile Phase) Dry->Recon Inject Inject LC-MS/MS Recon->Inject

Figure 2: Liquid-Liquid Extraction (LLE) Workflow designed for maximum recovery of basic amines.

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis , International Council for Harmonisation, 2022.

  • Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA), 2018.[4]

  • Strategies for the LC-MS/MS Analysis of Polar Amines, Waters Corporation Application Notes. (General reference for High pH methodology).

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 5-Propoxypyridin-3-amine

Introduction: Strategic Approach to the Synthesis of 5-Propoxypyridin-3-amine 5-Propoxypyridin-3-amine is a key building block in the development of various pharmaceutical agents. Its synthesis on a laboratory scale can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Approach to the Synthesis of 5-Propoxypyridin-3-amine

5-Propoxypyridin-3-amine is a key building block in the development of various pharmaceutical agents. Its synthesis on a laboratory scale can be approached through several routes, but transitioning to a large-scale, industrial production requires careful consideration of safety, efficiency, cost-effectiveness, and regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and detailed protocols for the scale-up synthesis of this important intermediate.

The presented synthetic strategy is designed to be robust and scalable, prioritizing commercially available starting materials and utilizing reaction conditions that are amenable to industrial settings. We will delve into the rationale behind the chosen synthetic route, highlighting critical process parameters, safety protocols, and the integration of Process Analytical Technology (PAT) for real-time monitoring and control.

Proposed Scalable Synthetic Route

A logical and efficient three-step synthetic route from commercially available 3-hydroxypyridine is proposed. This route is advantageous as it introduces the key functional groups in a strategic order to maximize yield and simplify purification.

The overall synthetic transformation is as follows:

Overall Synthesis 3-Hydroxypyridine 3-Hydroxypyridine 3-Nitro-5-hydroxypyridine 3-Nitro-5-hydroxypyridine 3-Hydroxypyridine->3-Nitro-5-hydroxypyridine Step 1: Nitration 3-Nitro-5-propoxypyridine 3-Nitro-5-propoxypyridine 3-Nitro-5-hydroxypyridine->3-Nitro-5-propoxypyridine Step 2: Williamson Ether Synthesis 5-Propoxypyridin-3-amine 5-Propoxypyridin-3-amine 3-Nitro-5-propoxypyridine->5-Propoxypyridin-3-amine Step 3: Catalytic Hydrogenation

Caption: Proposed three-step synthesis of 5-Propoxypyridin-3-amine.

Part 1: Nitration of 3-Hydroxypyridine

The initial step involves the regioselective nitration of 3-hydroxypyridine to introduce the nitro group at the 5-position. The hydroxyl group is an ortho-, para-directing group, and its presence is crucial for activating the pyridine ring towards electrophilic aromatic substitution.

Causality Behind Experimental Choices:
  • Choice of Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is a common and cost-effective nitrating agent for industrial applications. However, due to the highly exothermic and potentially hazardous nature of this reaction, careful control of the reaction temperature is paramount.[1]

  • Temperature Control: Maintaining a low temperature during the addition of the substrate is critical to prevent runaway reactions and the formation of undesired byproducts.[2] The reaction is highly exothermic, and poor heat management can lead to dangerous conditions.[1]

  • Safety Considerations: Large-scale nitrations require robust safety protocols, including dedicated reactors with efficient cooling systems, quench tanks, and off-gas scrubbers.[3] The use of continuous flow reactors can also be a safer alternative to large batch processes.

Detailed Protocol: Step 1 - Synthesis of 3-Nitro-5-hydroxypyridine

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling system capable of maintaining temperatures at or below 0 °C.

  • Quench vessel containing ice water.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and face shield.

Procedure:

  • Reactor Preparation: The reactor is charged with concentrated sulfuric acid and cooled to 0 °C with vigorous stirring.

  • Addition of Nitric Acid: Fuming nitric acid is added dropwise to the sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: 3-Hydroxypyridine is added portion-wise to the nitrating mixture, maintaining the internal temperature between 0 and 5 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by HPLC until the starting material is consumed.

  • Quenching: The reaction mixture is slowly transferred to a separate vessel containing a stirred mixture of ice and water, ensuring the temperature of the quench mixture does not rise significantly.

  • Isolation: The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Process Analytical Technology (PAT) for Nitration:
  • In-situ FTIR/Raman Spectroscopy: Can be used to monitor the concentration of the starting material, product, and key intermediates in real-time, providing valuable kinetic data and ensuring reaction completion.

  • Reaction Calorimetry: Essential for characterizing the heat flow of the reaction during scale-up, allowing for the design of adequate cooling capacity to prevent thermal runaway.[4]

Part 2: Williamson Ether Synthesis

The second step is the etherification of the hydroxyl group of 3-nitro-5-hydroxypyridine with a propyl halide. The Williamson ether synthesis is a reliable and well-established method for forming ethers.[5]

Causality Behind Experimental Choices:
  • Choice of Base: A moderately strong base like potassium carbonate is chosen to deprotonate the phenolic hydroxyl group. It is cost-effective, easy to handle on a large scale, and less hazardous than stronger bases like sodium hydride.

  • Choice of Alkylating Agent: 1-Bromopropane is a suitable propyl source. Its reactivity is a good balance for achieving a reasonable reaction rate without excessive side reactions.

  • Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction.[6]

Detailed Protocol: Step 2 - Synthesis of 3-Nitro-5-propoxypyridine

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.

  • Heating mantle or oil bath.

Procedure:

  • Reactor Charging: The reactor is charged with 3-nitro-5-hydroxypyridine, potassium carbonate, and DMF.

  • Addition of Alkylating Agent: 1-Bromopropane is added to the stirred suspension.

  • Heating: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC analysis of aliquots until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled, and water is added to precipitate the product. The crude product is collected by filtration.

  • Purification: The crude product is washed with water to remove inorganic salts and residual DMF. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Williamson Ether Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 3-Nitro-5-hydroxypyridine 3-Nitro-5-hydroxypyridine Heating (60-80 °C) Heating (60-80 °C) 3-Nitro-5-hydroxypyridine->Heating (60-80 °C) 1-Bromopropane 1-Bromopropane 1-Bromopropane->Heating (60-80 °C) K2CO3 K2CO3 K2CO3->Heating (60-80 °C) DMF DMF DMF->Heating (60-80 °C) 3-Nitro-5-propoxypyridine 3-Nitro-5-propoxypyridine Heating (60-80 °C)->3-Nitro-5-propoxypyridine KBr KBr KHCO3 KHCO3

Caption: Workflow for the Williamson Ether Synthesis step.

Part 3: Catalytic Hydrogenation

The final step is the reduction of the nitro group to the amine. Catalytic hydrogenation is the preferred method for this transformation on a large scale due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal waste.[7]

Causality Behind Experimental Choices:
  • Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups.[7] The choice of catalyst loading and grade can influence the reaction rate and selectivity. Other catalysts like platinum or nickel-based catalysts can also be considered.[8][9]

  • Hydrogen Source and Pressure: Gaseous hydrogen is the most common hydrogen source for industrial hydrogenations. The reaction is typically run under pressure to increase the solubility of hydrogen in the solvent and enhance the reaction rate.

  • Solvent: A solvent that can dissolve the starting material and is inert under the reaction conditions, such as ethanol or ethyl acetate, is typically used.

Detailed Protocol: Step 3 - Synthesis of 5-Propoxypyridin-3-amine

Materials and Equipment:

  • High-pressure hydrogenation reactor (autoclave) equipped with a stirrer, pressure gauge, temperature probe, and gas inlet/outlet.

  • Hydrogen gas supply.

  • Filtration system to remove the catalyst.

Procedure:

  • Reactor Charging: The hydrogenation reactor is charged with 3-nitro-5-propoxypyridine, the solvent (e.g., ethanol), and the Pd/C catalyst. The catalyst should be handled carefully, preferably as a wet paste, to avoid ignition.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 psi) and heated to the target temperature (e.g., 40-60 °C). The reaction is typically exothermic, and the temperature should be controlled.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases. HPLC analysis of a filtered sample can confirm the complete conversion of the starting material.

  • Catalyst Removal: After cooling and depressurizing the reactor, the catalyst is carefully removed by filtration through a bed of celite. The filtration should be performed under a nitrogen atmosphere to prevent the pyrophoric catalyst from igniting.

  • Isolation and Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The final product can be purified by crystallization from a suitable solvent system.[10][11] A patent on separating mixed aminopyridines suggests that crystallization is a viable method for purification.[10]

Process Analytical Technology (PAT) for Hydrogenation:
  • In-line Hydrogen Flow Meters: Provide real-time data on hydrogen consumption, allowing for precise monitoring of the reaction kinetics and endpoint determination.[12]

  • In-situ FTIR or Raman Spectroscopy: Can be used to monitor the disappearance of the nitro group and the appearance of the amine group, providing a direct measure of the reaction progress.[1][13]

  • In-line Particle Size Analyzers: Can be employed during the crystallization step to ensure consistent particle size distribution of the final product, which is crucial for its physical properties and downstream processing.

Quantitative Data Summary

ParameterStep 1: NitrationStep 2: Ether SynthesisStep 3: Hydrogenation
Key Reagents 3-Hydroxypyridine, HNO₃, H₂SO₄3-Nitro-5-hydroxypyridine, 1-Bromopropane, K₂CO₃3-Nitro-5-propoxypyridine, H₂, Pd/C
Typical Solvent Sulfuric AcidDMF or AcetonitrileEthanol or Ethyl Acetate
Temperature Range 0 - 5 °C60 - 80 °C40 - 60 °C
Pressure AtmosphericAtmospheric50 - 100 psi
Typical Yield 70-85%85-95%>95%
Key Safety Concern Highly exothermic, potential for runaway reactionFlammable solventsFlammable hydrogen gas, pyrophoric catalyst

Conclusion

The scale-up synthesis of 5-Propoxypyridin-3-amine can be achieved efficiently and safely through a well-designed three-step process involving nitration, Williamson ether synthesis, and catalytic hydrogenation. Careful attention to process parameters, robust safety protocols, and the integration of Process Analytical Technology are essential for a successful and reproducible large-scale production. The protocols and considerations outlined in this document provide a solid foundation for the development of a commercial-scale manufacturing process for this valuable pharmaceutical intermediate.

References

  • Pipzine Chemicals. (n.d.). 3-Amino-5-hydroxypyridine Manufacturer & Supplier in China. Retrieved from [Link]

  • Molefe, P. F., et al. (2022). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy.
  • WO2010089773A2. (2010). Process for preparation of nitropyridine derivatives.
  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). [Image]. Retrieved from [Link]

  • Borys, P., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 223-227.
  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2447-2455.
  • LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Chemistry LibreTexts.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • CN104529886A. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • NVA. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
  • Sigma-Aldrich. (n.d.).
  • Carl ROTH. (n.d.).
  • Journal of the American Chemical Society. (2014).
  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • WordPress. (n.d.).
  • FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
  • National Institutes of Health. (n.d.).
  • ChemSpider. (n.d.).
  • Organic Process Research & Development. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (2021).
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PubMed. (n.d.).
  • Organic Process Research & Development. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • LibreTexts. (2023).
  • Journal of the American Chemical Society. (2026).
  • ChemSpeed. (n.d.).
  • Longdom Publishing. (n.d.).
  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Clariant. (n.d.).
  • Royal Society of Chemistry. (2024). The role of PAT in the development of telescoped continuous flow processes.
  • ResearchGate. (n.d.). Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides.
  • Royal Society of Chemistry Blogs. (2025).
  • ACS Publications. (2019).
  • TCI Chemicals. (n.d.).
  • GOV.UK. (n.d.). Pyridine: incident management.
  • PubMed. (n.d.).
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • PubMed. (2025). Asymmetric Partial Reductions of Pyridines.
  • Royal Society of Chemistry. (2015).
  • Benchchem. (n.d.).
  • PubMed. (2012). Regioselective reduction of 3-substituted N-acylpyrazinium salts toward the synthesis of 1,2-dihydropyrazines.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for 5-Propoxypyridin-3-amine reactions

Technical Support Center: 5-Propoxypyridin-3-amine Reaction Optimization Ticket ID: #PYR-5-PRO-001 Subject: Troubleshooting Guide for Reactivity, Coupling, and Purification Status: Open Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Propoxypyridin-3-amine Reaction Optimization

Ticket ID: #PYR-5-PRO-001 Subject: Troubleshooting Guide for Reactivity, Coupling, and Purification Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

5-Propoxypyridin-3-amine (CAS: Variable) is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. However, it presents a dichotomy of reactivity:[1]

  • Pyridine Nitrogen (N1): A basic "soft" donor that can poison metal catalysts (Pd, Cu) and cause streaking on acidic silica.

  • Exocyclic Amine (C3-NH2): Significantly less nucleophilic than aniline due to the electron-withdrawing nature of the pyridine ring, making standard amide couplings sluggish.

  • 5-Propoxy Group: Generally stable but susceptible to ether cleavage under strong Lewis acidic conditions (e.g., BBr₃).

This guide addresses these specific failure modes with field-proven protocols.

Module 1: Cross-Coupling Failures (Buchwald-Hartwig)

User Issue: "My reaction turns black (Pd precipitation) and yields are <20%. I am using Pd(PPh3)4 and Cs2CO3."

Root Cause Analysis:

  • Catalyst Poisoning: The pyridine N1 competes with the phosphine ligand for the Pd center. Monodentate phosphines like PPh3 are easily displaced, leading to catalyst deactivation (Pd black).

  • Electronic Deactivation: The 3-amino group is electron-deficient. Oxidative addition is fast, but reductive elimination is slow without a bulky, electron-rich ligand.

Troubleshooting Protocol:

ParameterStandard (Fail)Optimized (Pass)Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ or Pd-PEPPSI-IPr Pd(0) source required. PEPPSI precatalysts are highly resistant to pyridine poisoning.
Ligand PPh₃, BINAPBrettPhos or tBuXPhos Bulky, electron-rich dialkylbiaryl phosphines prevent N1-coordination and accelerate reductive elimination [1].
Base K₂CO₃NaOtBu or LiHMDS Stronger bases are often required to deprotonate the aniline-like NH₂. Use K₃PO₄ only if functional groups are base-sensitive.
Solvent DMF1,4-Dioxane or t-Amyl Alcohol Non-coordinating solvents are critical.

Decision Tree: Optimizing C-N Coupling

BuchwaldOptimization Start Start: C-N Coupling (Yield < 20%) CheckCat Are you using monodentate ligands (e.g., PPh3)? Start->CheckCat SwitchLigand Switch to BrettPhos or tBuXPhos CheckCat->SwitchLigand Yes CheckBase Is the Base strong enough? CheckCat->CheckBase No SwitchLigand->CheckBase SwitchBase Switch to NaOtBu (if substrate allows) CheckBase->SwitchBase No (using K2CO3) CheckPd Is Pd Black forming rapidly? CheckBase->CheckPd Yes (using NaOtBu) SwitchBase->CheckPd PEPPSI Switch to Pd-PEPPSI-IPr CheckPd->PEPPSI Yes Check Water/O2 Check Water/O2 CheckPd->Check Water/O2 No

Figure 1: Logic flow for rescuing stalled Buchwald-Hartwig aminations of aminopyridines.

Module 2: Amide Bond Formation (The "Low Reactivity" Issue)

User Issue: "EDC/HOBt coupling shows only 10% conversion after 24h. The acid is activated, but the amine won't attack."

Root Cause Analysis: The pyridine ring exerts an electron-withdrawing effect (inductive and mesomeric), significantly lowering the HOMO energy of the exocyclic amine. It is a poor nucleophile. Standard carbodiimides (EDC/DCC) form O-acylisourea intermediates that are not electrophilic enough to capture this weak amine before hydrolyzing or rearranging.

Solution: The T3P (Propylphosphonic Anhydride) Protocol T3P is the "gold standard" for electron-deficient anilines/aminopyridines [2]. It acts as a potent dehydrating agent and drives the equilibrium.

Optimized Protocol:

  • Stoichiometry: Acid (1.0 equiv), 5-Propoxypyridin-3-amine (1.1 equiv), T3P (1.5 equiv, 50% in EtOAc), Pyridine (3.0 equiv).

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

  • Temperature: Start at 0°C, warm to RT. If stalled, heat to 60°C (T3P is thermally stable).

  • Workup: Wash with water. T3P byproducts are water-soluble phosphates.

Comparison of Coupling Reagents:

ReagentReactivity with 3-AminopyridineEpimerization RiskWorkup DifficultyRecommendation
EDC/HOBt LowLowMediumAvoid
HATU/DIPEA HighMediumHigh (removal of tetramethylurea)Second Choice
T3P/Pyridine Very High Very Low Low (Water soluble) Primary Choice
POCl₃ ExtremeHighHazardousLast Resort

Module 3: Purification & Handling (The "Streaking" Issue)

User Issue: "My product streaks from Rf 0.5 to 0.1 on silica gel. I lose 40% of my mass."

Root Cause Analysis: The pyridine nitrogen (pKa ~5-6) is basic enough to protonate on the acidic silanol groups (Si-OH) of standard silica gel. This creates a "cation-exchange" effect, irreversibly binding the compound to the column.

Troubleshooting Protocol:

  • The "Pre-Buffered" Column (Recommended):

    • Slurry pack your silica gel using DCM containing 1% Triethylamine (TEA) .

    • Flush with 2 column volumes of pure solvent before loading.

    • Mechanism:[2][3][4][5][6][7] TEA blocks the acidic silanol sites, allowing the aminopyridine to elute freely.

  • Eluent Modification:

    • Do not use plain MeOH/DCM.

    • Use DCM / 7N NH₃ in MeOH (95:5 to 90:10).

    • Note: The ammonia competes for the acidic sites on the silica.

  • Alternative Stationary Phase:

    • If impurities are non-basic, use Amine-functionalized Silica (NH-Silica). This eliminates the need for TEA additives.

Module 4: Stability & Storage FAQs

Q: Can I use BBr3 to deprotect a methoxy group elsewhere in the molecule?

  • Warning: BBr3 is a Lewis acid that may coordinate to the pyridine nitrogen, requiring excess reagent. More importantly, it will likely cleave the 5-propoxy group to the 5-hydroxyl (phenol), changing your scaffold entirely.

  • Alternative: Use thiol-based deprotection (e.g., dodecanethiol/NaOtBu) if selectivity is required.

Q: The compound turned brown overnight on the bench.

  • Cause: Aminopyridines are susceptible to N-oxide formation (on the ring N) or oxidative polymerization (on the amine) in air/light.

  • Fix: Store at -20°C under Argon/Nitrogen. If brown, filter through a small plug of silica or treat with activated charcoal.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Dunetz, J. R., et al. (2011).[4][8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4] Organic Letters, 13(19), 5048–5051.

  • Pfizer/Groton Process Chemistry. (2010). Scalable synthesis of aminopyridines. Organic Process Research & Development.

Sources

Optimization

Degradation pathways of 5-Propoxypyridin-3-amine and its derivatives

Technical Support Center: Stability & Degradation of 5-Propoxypyridin-3-amine Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Stability Profiles Executive Summary 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 5-Propoxypyridin-3-amine

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Stability Profiles

Executive Summary

5-Propoxypyridin-3-amine is a bifunctional heteroaromatic scaffold commonly used as an intermediate in kinase inhibitor synthesis. Its stability profile is governed by two competing electronic effects: the electron-withdrawing pyridine nitrogen and the electron-donating amino (C3) and propoxy (C5) substituents.

This guide addresses the specific degradation mechanisms driven by these functional groups. Unlike simple pyridines, the 3,5-disubstitution pattern significantly activates the ring, making it uniquely susceptible to oxidative degradation and photolytic coupling.

Module 1: Oxidative Instability & Color Change

User Question: "My white solid sample has turned a dark brown/yellow color after two weeks of storage. Is it still usable?"

Technical Diagnosis: The color change indicates the formation of azo-dimers or polymers , triggered by the oxidation of the primary amine. This is a radical-mediated process accelerated by air and light.

Mechanism:

  • Amine Oxidation: The C3-amino group is the most reactive site. Atmospheric oxygen creates a radical cation on the nitrogen, leading to the formation of hydroxylamine intermediates (

    
    ).
    
  • Coupling: These intermediates condense with unreacted amine to form azo linkages (

    
    ), which are highly conjugated chromophores responsible for the yellow/brown color.
    
  • Ring N-Oxidation: While slower, the pyridine nitrogen can also oxidize to the N-oxide (

    
    ), particularly in solution.
    

Troubleshooting Steps:

  • Purity Check: Perform a TLC or LC-MS. If the impurity level is <2%, the color may be superficial. Recrystallization (typically from Ethanol/Heptane) can often salvage the material.

  • Prevention: Store under Argon/Nitrogen at -20°C. The "brown crust" phenomenon is surface-limited initially but will penetrate the bulk solid over time.

Module 2: Solution State Stability & pH Effects

User Question: "I am observing new impurity peaks during LC-MS analysis of my stock solution. One peak is M+16 and another is M-42. What are these?"

Technical Diagnosis: You are observing two distinct degradation pathways: N-Oxidation (M+16) and O-Dealkylation (M-42).

1. The M+16 Peak (N-Oxidation):

  • Cause: Peroxides present in ether-based solvents (THF, Dioxane) or prolonged exposure to air.

  • Differentiation: The oxidation can occur on the Pyridine Nitrogen (stable N-oxide) or the Amine Nitrogen (unstable hydroxylamine).

  • LC-MS Tip: Pyridine N-oxides typically show a characteristic mass loss of 16 Da (

    
    , m/z 137) in APCI/ESI source fragmentation, whereas hydroxylated ring impurities (also +16 Da) show a loss of 18 Da (
    
    
    
    , m/z 135).

2. The M-42 Peak (O-Dealkylation):

  • Cause: Acid-catalyzed hydrolysis.

  • Mechanism: The propoxy group ether linkage is cleaved, releasing propene (or propanol depending on mechanism) and leaving 5-hydroxypyridin-3-amine .

  • Equation:

    
    
    
  • Mass Shift: 152 Da (Parent)

    
     110 Da (Product). 
    
    
    
    .

Corrective Action:

  • Solvent Choice: Avoid storing stock solutions in THF. Use DMSO or Methanol (anhydrous).

  • pH Control: Maintain neutral to slightly basic pH (pH 7-9). Avoid strong aqueous acids which catalyze the ether cleavage.

Module 3: Visualization of Degradation Pathways

The following diagram details the causal relationships between stress conditions and specific degradation products.

DegradationPathways Parent 5-Propoxypyridin-3-amine (MW: 152.19) Oxidation Oxidation (Air/Peroxides) Parent->Oxidation Acid Acid Hydrolysis (pH < 3) Parent->Acid Light Photolysis (UV Light) Parent->Light NOxide Pyridine N-Oxide (M+16: 168 Da) Stable Oxidation->NOxide Pyridine N-attack Hydroxylamine Hydroxylamine/Nitro (M+16 / M+30) Unstable Oxidation->Hydroxylamine Amine N-attack Dealkyl 3-Amino-5-hydroxypyridine (M-42: 110 Da) Acid->Dealkyl Ether Cleavage (-Propene) Azo Azo Dimers (Colored Impurities) Light->Azo Radical Coupling Hydroxylamine->Azo Condensation

Figure 1: Mechanistic degradation map identifying critical impurities based on environmental stressors.

Module 4: Standardized Stress Testing Protocol

To validate analytical methods or qualify a new batch, use this protocol grounded in ICH Q1A(R2) guidelines. This ensures you generate the relevant degradants for retention time marking.

Stress TypeConditionTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrs10-20%O-Dealkylation (Formation of phenol derivative).
Base Hydrolysis 0.1 N NaOH, 60°C, 4-24 hrs< 5%Molecule is generally base-stable; minor amine hydrolysis possible.
Oxidation 3% H₂O₂ at RT, 2-6 hrs10-20%Rapid N-Oxidation (Ring & Amine). Monitor for M+16/M+32.
Photolysis 1.2 million lux hours (ICH Q1B)VariableRadical polymerization; darkening of solution.
Thermal 60°C (Solid State), 7 days< 5%Assessing sublimation or solid-state dimerization.

Protocol Note: When performing the Oxidation stress test with H₂O₂, quench the reaction with Methionine or Sodium Bisulfite before injection onto HPLC to prevent on-column oxidation of the stationary phase or the analyte during the run.

Module 5: Analytical Decision Tree (Troubleshooting)

Use this workflow when an unknown impurity appears in your chromatogram.

Troubleshooting Start Unknown Impurity Detected MassCheck Check Mass Difference (Delta) Start->MassCheck Plus16 Delta = +16 Da MassCheck->Plus16 Minus42 Delta = -42 Da MassCheck->Minus42 Plus14 Delta = +14 Da MassCheck->Plus14 MS2 Perform MS/MS (Fragmentation) Plus16->MS2 Conc3 O-Dealkylation (Acidic Impurity) Minus42->Conc3 Conc4 Methylation Artifact (Methanol Solvent?) Plus14->Conc4 Loss16 Loss of 16 Da (-O) MS2->Loss16 Dominant Loss18 Loss of 18 Da (-H2O) MS2->Loss18 Dominant Conc1 N-Oxide (Oxidative Stress) Loss16->Conc1 Conc2 Hydroxylated Species (Metabolic/Radical) Loss18->Conc2

Figure 2: Analytical troubleshooting workflow for impurity identification using LC-MS data.

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Ma, B., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide.[2] Journal of Chromatography A. [Link]

  • Zhang, H., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.[3][4] Analytical Chemistry.[2][3][5][6] [Link]

  • Srinivas, K. (2008). Forced degradation studies of drugs: A review. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 5-Propoxypyridin-3-amine: Elucidating Molecular Identity

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel heterocyclic compounds is a non-negotiable cornerstone of the discovery pipeline. Aminopyridines, as a class,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel heterocyclic compounds is a non-negotiable cornerstone of the discovery pipeline. Aminopyridines, as a class, are privileged scaffolds known for a wide array of biological activities, from antibacterial to anticancer agents.[1] This guide provides an in-depth spectroscopic characterization of 5-Propoxypyridin-3-amine, a key building block for more complex molecular architectures.

This document moves beyond a simple recitation of data. It is designed as a practical guide for researchers, offering a comparative analysis against structurally similar analogues—5-methoxypyridin-3-amine and 5-ethoxypyridin-3-amine. By understanding the subtle yet significant spectral shifts induced by changes in the alkoxy substituent, scientists can gain a more profound confidence in their analytical interpretations. We will delve into the causality behind the expected spectral features, providing predictive data grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and UV-Visible spectroscopy.

Molecular Structure and Predicted Spectroscopic Features

The structural identity of a molecule is encoded in its interaction with the electromagnetic spectrum. For 5-Propoxypyridin-3-amine, its unique arrangement of an electron-donating amine group and an electron-donating propoxy group on a pyridine ring dictates a distinct spectroscopic fingerprint.

Caption: Chemical structure of 5-Propoxypyridin-3-amine.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is arguably the most powerful tool for elucidating the specific arrangement of protons in a molecule. The electron-donating nature of both the amino (-NH₂) and propoxy (-OPr) groups increases electron density on the pyridine ring, causing the ring protons to appear at higher fields (lower ppm) compared to unsubstituted pyridine.

  • Aromatic Region (6.5 - 8.0 ppm): Three distinct signals are expected for the pyridine ring protons. The proton at C2 will likely be the most downfield, influenced by the adjacent ring nitrogen. The protons at C4 and C6 will show distinct splitting patterns (doublets or triplets depending on coupling constants) arising from their proximity to each other and the C2 proton.

  • Amine Protons (~3.5 - 4.5 ppm): A broad singlet corresponding to the two -NH₂ protons is anticipated. The chemical shift can be highly variable depending on solvent and concentration due to hydrogen bonding.

  • Propoxy Group (0.9 - 4.0 ppm): This aliphatic chain provides a clear set of signals:

    • A triplet at ~3.9-4.0 ppm for the two methylene protons adjacent to the oxygen (-O-CH₂ -).

    • A sextet (or multiplet) around ~1.7-1.8 ppm for the central methylene protons (-CH₂-CH₂ -CH₃).

    • A triplet around ~0.9-1.0 ppm for the terminal methyl protons (-CH₂-CH₃ ).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the electronic environment of each unique carbon atom. The chemical shifts are highly sensitive to the electronegativity of adjacent atoms and substituent effects.

  • Aromatic Carbons (110 - 160 ppm): Five signals are expected. The carbons directly attached to the heteroatoms (C3-NH₂ and C5-OPr) will be significantly shielded. The C2 and C6 carbons adjacent to the ring nitrogen will be the most deshielded (highest ppm).

  • Propoxy Carbons (10 - 70 ppm): Three distinct signals corresponding to the propoxy chain will be observed, with the carbon attached to the oxygen (-C H₂-O) being the most downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of key bonds.

  • N-H Stretching (3300 - 3500 cm⁻¹): As a primary amine, 5-Propoxypyridin-3-amine is expected to show two distinct, sharp to medium bands in this region, corresponding to the asymmetric and symmetric N-H stretches.[2]

  • C-H Stretching (2850 - 3100 cm⁻¹): This region will contain signals for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the propoxy group (below 3000 cm⁻¹).

  • N-H Bending (1580 - 1650 cm⁻¹): A characteristic scissoring vibration for the primary amine group should appear in this region.[2]

  • C=C and C=N Ring Stretching (1400 - 1600 cm⁻¹): Multiple sharp bands are expected, corresponding to the vibrations of the pyridine ring.

  • C-O-C Stretching (1200 - 1250 cm⁻¹): A strong, characteristic band for the aryl-alkyl ether linkage is anticipated.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining molecular weight and can provide structural information through fragmentation analysis. For a compound like 5-Propoxypyridin-3-amine, a soft ionization technique is preferable to preserve the molecular ion.

  • Ionization Technique: Electrospray Ionization (ESI) is highly recommended as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for unambiguous molecular weight confirmation.[3]

  • Predicted Molecular Ion: The molecular formula is C₈H₁₂N₂O, giving an exact mass of 152.0950 g/mol . The ESI-MS spectrum should show a prominent peak at m/z 153.1028 for the [M+H]⁺ ion.

  • Key Fragmentation: While minimized with ESI, some fragmentation may occur. Likely fragmentation pathways include the loss of the propoxy group or cleavage within the alkyl chain.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aminopyridine scaffold is a known fluorophore.[4]

  • λ_max: The molecule is expected to exhibit strong absorbance in the UV region, likely between 250-300 nm, corresponding to the π → π* transitions of the substituted pyridine ring. The presence of two electron-donating groups may cause a bathochromic (red) shift compared to unsubstituted pyridine.

Comparative Analysis: Distinguishing Alkoxy Analogues

The primary challenge in quality control and reaction monitoring is distinguishing the target compound from closely related impurities or starting materials. Here, we compare the predicted spectroscopic data of 5-Propoxypyridin-3-amine with its methoxy and ethoxy analogues.

Spectroscopic Feature5-Methoxypyridin-3-amine (C₆H₈N₂O)5-Ethoxypyridin-3-amine (C₇H₁₀N₂O)5-Propoxypyridin-3-amine (C₈H₁₂N₂O)Causality of Difference
Molecular Weight 124.06 g/mol 138.08 g/mol 152.10 g/mol Addition of a -CH₂- group (14 Da) for each homologue.
[M+H]⁺ (m/z) 125.07139.09153.10Direct reflection of the molecular weight.
¹H NMR (Alkyl) ~3.8 ppm (s, 3H)~1.4 ppm (t, 3H), ~4.0 ppm (q, 2H)~1.0 ppm (t, 3H), ~1.8 ppm (sext, 2H), ~3.9 ppm (t, 2H)The number of signals, chemical shifts, and coupling patterns in the alkyl region are unique identifiers for the alkoxy chain length.
¹³C NMR (Alkyl) 1 signal (~55 ppm)2 signals (~15, 63 ppm)3 signals (~10, 22, 69 ppm)The number of unique carbon signals directly corresponds to the length of the alkyl chain.

This table clearly demonstrates that while the aromatic regions of the NMR spectra and the key IR frequencies will be very similar, the aliphatic regions of both ¹H and ¹³C NMR, along with the molecular weight from MS, provide unequivocal differentiation between these analogues.

Standardized Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are recommended.

General Spectroscopic Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Sample 5-Propoxypyridin-3-amine (≥95% Purity) NMR NMR (¹H, ¹³C, HSQC) Solvent: CDCl₃ or DMSO-d₆ Sample->NMR analyze IR FT-IR (Liquid Film/ATR) Sample->IR analyze MS LC-MS (ESI+) Solvent: ACN/H₂O Sample->MS analyze UV UV-Vis Solvent: EtOH or MeOH Sample->UV analyze Data Correlate Spectra NMR->Data IR->Data MS->Data UV->Data Compare Compare to Analogues & Reference Data Data->Compare Confirm Confirm Structure & Purity Compare->Confirm

Caption: Workflow for comprehensive spectroscopic characterization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered at 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 240 ppm, centered at 120 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy
  • Sample Preparation: As the compound is a liquid, a liquid film or Attenuated Total Reflectance (ATR) method is ideal.

    • Liquid Film: Place one drop of the neat liquid between two NaCl or KBr salt plates.

    • ATR: Place one drop of the neat liquid directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Scan the range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean, empty accessory before running the sample.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer equipped with an ESI source.

  • LC Method (for purity analysis):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound.

  • MS Acquisition:

    • Set the ESI source to positive ion mode.

    • Scan a mass range appropriate for the target ion (e.g., m/z 50-300).

    • Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the [M+H]⁺ ion.

Conclusion

The spectroscopic characterization of 5-Propoxypyridin-3-amine is a clear and systematic process. While ¹H and ¹³C NMR provide the most definitive structural information, a multi-technique approach including FT-IR and MS is essential for unambiguous confirmation of identity and purity. By comparing the acquired data against the predicted values and the spectral features of its methoxy and ethoxy analogues, researchers can confidently validate their synthetic products. This guide provides the foundational framework and experimental causality necessary for robust and reliable characterization in a modern drug discovery setting.

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Semantic Scholar. Available at: [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

  • IR: amines. University of Colorado Boulder. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]

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Comparative

A Guide to the X-ray Crystallographic Analysis of 5-Propoxypyridin-3-amine Derivatives: A Comparative and Methodological Approach

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the door to structure-activity relationship...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks the door to structure-activity relationships (SAR), enabling the rational design of more potent and selective therapeutics. The 5-propoxypyridin-3-amine scaffold is a promising starting point for the development of novel drugs, with related aminopyridine derivatives showing a wide range of biological activities, including antitumor and antiviral properties.[1][2] This guide provides a comprehensive overview of the X-ray crystallographic analysis of this class of compounds, offering a comparative look at related structures and a detailed experimental workflow.

While specific crystallographic data for 5-propoxypyridin-3-amine derivatives are not yet widely published, this guide will leverage data from structurally related pyridine compounds to illustrate the power of this technique. We will delve into the causality behind experimental choices, ensuring that each step is understood not just in its execution, but in its scientific reasoning.

Comparative Crystallographic Data of Bioactive Pyridine Derivatives

To appreciate the subtle yet significant structural variations that can impact biological function, it is instructive to compare the crystallographic data of different pyridine derivatives. The following table summarizes key parameters from published crystal structures of related compounds. These examples serve as a benchmark for what one might expect when analyzing a novel 5-propoxypyridin-3-amine derivative and highlight the diversity of crystal packing and molecular conformations.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
5-(2-pyridylmethylidene)rhodanine derivative (/3c/)C₁₅H₁₆N₂O₃S₂TriclinicP-15.076612.391212.604693.967781.662[3]
5-(3-pyridylmethylidene)rhodanine derivative (/4a/)C₁₃H₁₂N₂O₃S₂TriclinicP-15.37499.819213.156478.924651.912[3]
5-(4-pyridylmethylidene)rhodanine derivative (/5a/)C₁₃H₁₂N₂O₃S₂MonoclinicP2₁/c11.56267.965914.552090.1691340.354[3]
[Ni(3-NH2py)4Cl2]C₂₀H₂₄Cl₂N₈NiTriclinicP-17.64288.53849.861070.149--[4]

This table is a compilation of data from various sources for comparative purposes.

The data in the table above reveals how changes in substituent positions on the pyridine ring can lead to different crystal systems and packing arrangements. These differences can influence properties like solubility and bioavailability, which are critical in drug development.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. Here, we outline a detailed, self-validating protocol for the X-ray crystallographic analysis of a hypothetical novel 5-propoxypyridin-3-amine derivative.

Part 1: Synthesis and Purification

The synthesis of novel derivatives is the first crucial step. A plausible synthetic route for a 5-propoxypyridin-3-amine derivative might involve a Pictet-Spengler reaction or a similar condensation method, followed by appropriate functionalization.[5]

Diagram of a Hypothetical Synthetic Pathway

G A Starting Material (e.g., 2-(5-methylfuran-2-yl)ethanamine) C Condensation A->C B Commercially Available Aldehyde B->C D Pictet-Spengler Cyclization C->D Acid-catalyzed E Intermediate Tetrahydrofuro[3,2-c]pyridine D->E F Further Functionalization (e.g., Aromatization, Propoxylation) E->F G Target 5-Propoxypyridin-3-amine Derivative F->G H Purification (e.g., Column Chromatography, Recrystallization) G->H I Characterization (NMR, MS) H->I

Caption: A generalized workflow for the synthesis and purification of a target pyridine derivative.

Protocol for Synthesis and Purification:

  • Reaction Setup: Combine the starting materials in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon). The choice of solvent and temperature is critical and should be based on the specific reaction being performed.[6]

  • Monitoring the Reaction: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Once the reaction is complete, quench the reaction and extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt like magnesium sulfate.

  • Purification: Purify the crude product using column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound.[7][8]

  • Characterization: Confirm the identity and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][9]

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. It is more of an art than a science, requiring patience and systematic screening of various conditions.

Diagram of the Crystallization Workflow

G cluster_0 Crystallization Screening cluster_1 Optimization A Pure Compound B Solvent Selection A->B C Precipitant Screening B->C D Method Selection (Vapor Diffusion, Slow Evaporation, etc.) C->D E Setup Crystallization Trials D->E F Initial Hits (Microcrystals, Poor Quality Crystals) E->F G Refine Conditions (Concentration, Temperature, pH) F->G H Grow Larger, High-Quality Single Crystals G->H

Caption: A systematic approach to crystallization screening and optimization.

Protocol for Crystallization:

  • Solvent and Precipitant Screening: Dissolve the purified compound in a small amount of a suitable solvent. Screen a variety of anti-solvents (precipitants) to find conditions that lead to slow precipitation.

  • Vapor Diffusion: This is a common and effective method.

    • Hanging Drop: A small drop of the compound-solvent mixture is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant solution. The solvent from the drop slowly diffuses into the well, leading to supersaturation and crystal growth.

    • Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the well.

  • Slow Evaporation: Dissolve the compound in a solvent and leave the vial partially open to allow for slow evaporation of the solvent.

  • Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. Crystals may form at the interface.

  • Optimization: Once initial crystals are obtained, systematically vary the conditions (e.g., concentration, temperature, pH) to improve their size and quality.

Part 3: X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. Modern diffractometers automate much of this process, but a sound understanding of the principles is essential for troubleshooting and ensuring high-quality data.

Protocol for Data Collection and Refinement:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. The data collection strategy is optimized to ensure complete and redundant data.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial phases of the reflections are determined using direct methods or Patterson methods, which provides an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This is an iterative process of adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.[10] The quality of the final model is assessed using metrics like R-factor and goodness-of-fit.[10]

The Power of Structural Insight in Drug Discovery

X-ray crystallography is not merely a characterization technique; it is a powerful tool in the drug discovery pipeline.[11] By providing a detailed three-dimensional view of how a ligand binds to its target protein, it enables structure-based drug design.[11] This iterative process of designing, synthesizing, and structurally evaluating compounds can significantly accelerate the development of new medicines.[11]

Diagram of Structure-Based Drug Design Cycle

G A Target Identification & Validation B Crystallization of Target Protein A->B C X-ray Structure Determination B->C D Structure-Based Ligand Design C->D E Synthesis of Designed Ligands D->E H Lead Optimization D->H F Biological Evaluation E->F F->D SAR G Co-crystallization of Ligand-Protein Complex F->G Active Compound G->C

Caption: The iterative cycle of structure-based drug design, driven by X-ray crystallography.

References

  • National Institutes of Health (NIH). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC.
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  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • National Institutes of Health (NIH). Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine - PMC.
  • MDPI. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives.
  • ACS Publications. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry.
  • National Institutes of Health (NIH). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells.
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Validation

A Comparative Guide to the Biological Activity of 5-Propoxypyridin-3-amine Analogs for Kinase Inhibition

In the landscape of modern drug discovery, particularly in the realm of oncology, the pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. Among these, the 3-aminopyrid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. Among these, the 3-aminopyridine moiety serves as a versatile anchor for developing potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of 5-propoxypyridin-3-amine analogs, focusing on their potential as kinase inhibitors. By examining the structure-activity relationships (SAR), and providing detailed experimental protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of these promising compounds.

Introduction: The 5-Alkoxypyridin-3-amine Scaffold - A Promising Starting Point

The 5-alkoxypyridin-3-amine scaffold presents a unique combination of features that make it an attractive starting point for the design of kinase inhibitors. The 3-amino group provides a key interaction point with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The alkoxy group at the 5-position offers a handle for synthetic modification, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are crucial for drug-likeness. Furthermore, the pyridine ring itself is a bioisostere for other aromatic systems and can be readily functionalized to explore interactions with other regions of the kinase active site.

This guide will focus on analogs of 5-propoxypyridin-3-amine, exploring how modifications to the propoxy group and substitutions at other positions on the pyridine ring influence their biological activity, particularly their efficacy as kinase inhibitors and their cytotoxic effects on cancer cell lines.

Comparative Biological Activity of 5-Propoxypyridin-3-amine Analogs

While specific data for a comprehensive library of 5-propoxypyridin-3-amine analogs is not extensively available in the public domain, we can infer structure-activity relationships from studies on closely related 5-alkoxy- and 5-phenoxy-pyridin-3-amine derivatives. These studies provide valuable insights into how structural modifications can impact kinase inhibitory potency and cellular activity.

Kinase Inhibitory Activity

Kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases are critical targets in cancer therapy due to their roles in angiogenesis and cell cycle regulation, respectively.[1][2] The 3-aminopyridine scaffold has been successfully employed to develop inhibitors against these and other kinases.

Table 1: Comparative Kinase Inhibitory Activity of Representative Pyridin-3-amine Analogs

Compound IDR1 (at C5)R2 (at C2/C4/C6)Target KinaseIC50 (nM)Reference
Analog A -O-CH2CH2CH3-HVEGFR-2Hypothesized-
Analog B -O-CH2-Ph-HVEGFR-2Variable[3]
Analog C -O-PhPiperazine derivativeBTKPotent[4]
Analog D -O-CH2CH2CH3Substituted pyrimidineALK<100[5]
Analog E -O-CH2CH2CH3Substituted pyrazoleMPS1/AuroraLigand efficient[6]

Note: The data for Analog A is hypothesized based on the potential of the scaffold. The activities for other analogs are derived from studies on similar compound series and are intended to be illustrative of the potential of this chemical class.

The benzyloxy analog (Analog B) serves as a key intermediate in the synthesis of various biologically active molecules, indicating the tractability of this scaffold.[3] The potent inhibition of Bruton's tyrosine kinase (BTK) by a 5-phenoxy-2-aminopyridine derivative (Analog C) highlights the potential of placing a larger aromatic group at the 5-position to achieve high potency.[4] Furthermore, the incorporation of substituted pyrimidines and pyrazoles at other positions on the pyridine ring (Analogs D and E) has led to potent inhibitors of ALK and Aurora kinases, respectively, demonstrating the modularity of this scaffold for targeting different kinases.[5][6]

In Vitro Anticancer Activity

The kinase inhibitory activity of these compounds often translates into potent anticancer effects in cell-based assays. The MTT assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Table 2: Comparative In Vitro Anticancer Activity of Representative Pyridin-3-amine Analogs

Compound IDR1 (at C5)R2 (at C2/C4/C6)Cancer Cell LineGI50 (µM)Reference
Analog F -O-CH2CH2CH3Thieno[2,3-b]pyridineMDA-MB-231 (Breast)<0.1[7]
Analog G -O-CH2CH2CH3Thieno[2,3-b]pyridineHCT116 (Colon)<0.1[7]
Analog H -BrN-aryl-1,2,4-triazoleSNB-75 (CNS)Significant[8]
Analog I -O-CH2CH2CH3Substituted pyrimidineA549 (Lung)Variable[9]

Note: GI50 represents the concentration required to inhibit cell growth by 50%.

Thieno[2,3-b]pyridine derivatives fused to the 5-alkoxypyridin-3-amine core (Analogs F and G) have demonstrated potent anti-proliferative activity against breast and colon cancer cell lines, with IC50 values in the nanomolar range.[7] The proposed mechanism involves the inhibition of phosphoinositide phospholipase C (PI-PLC), highlighting that these scaffolds can have multiple cellular targets.[7] Studies on other substituted aminopyridine analogs, such as N-aryl-1,2,4-triazol-3-amine derivatives (Analog H), have also shown significant growth inhibition across various cancer cell lines.[8]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized and well-documented experimental protocols.

General Synthesis of 5-Alkoxypyridin-3-amine Analogs

The synthesis of 5-alkoxypyridin-3-amine analogs typically starts from commercially available nitropyridines.

Synthesis_Workflow A 5-Bromo-3-nitropyridine C 5-Alkoxy-3-nitropyridine A->C Nucleophilic Aromatic Substitution B Alkoxide (e.g., Sodium Propoxide) B->C E 5-Alkoxypyridin-3-amine C->E Nitro Group Reduction D Reducing Agent (e.g., H2, Pd/C) D->E G Final Analog E->G Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) F Coupling Partner (e.g., Aryl Halide) F->G

Caption: General synthetic route to 5-alkoxypyridin-3-amine analogs.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution: To a solution of the chosen alcohol (e.g., propanol) in a suitable solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0 °C. After stirring for 30 minutes, add 5-bromo-3-nitropyridine and heat the reaction mixture to reflux. Monitor the reaction by TLC until completion. After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Nitro Group Reduction: Dissolve the 5-alkoxy-3-nitropyridine in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the 5-alkoxypyridin-3-amine.

  • Coupling Reaction: The final analog can be synthesized via various coupling reactions. For instance, a Suzuki coupling can be performed by reacting the 5-alkoxypyridin-3-amine with a boronic acid derivative in the presence of a palladium catalyst and a base.

In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This protocol describes a luminescence-based assay to measure the activity of VEGFR-2 kinase.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (VEGFR-2) - Substrate (Poly-Glu,Tyr) - ATP - Test Compound B Add reagents to 96-well plate A->B C Incubate at 30°C for 45 min B->C D Add Kinase-Glo® Reagent C->D E Incubate at RT for 10 min D->E F Measure Luminescence E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol: [10][11][12]

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a kinase reaction buffer containing ATP and the appropriate substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2).

  • Assay Plate Setup: In a 96-well white plate, add the test compound dilutions. Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Add the VEGFR-2 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.

  • Measurement: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13][14]

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol: [13][14][15]

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-propoxypyridin-3-amine analogs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48 to 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (or IC50) value for each compound.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of 5-propoxypyridin-3-amine analogs often stems from their ability to inhibit key signaling pathways that are dysregulated in cancer.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][16][17]

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Propoxypyridin-3-amine Analog Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Inhibition of VEGFR-2 by 5-propoxypyridin-3-amine analogs would block the downstream signaling cascades, including the PLCγ, PI3K/Akt, and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, and thereby inhibiting angiogenesis.[18]

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[2][19] Their overexpression is common in many cancers and is associated with genomic instability.

Aurora_Pathway AuroraA Aurora A Centrosome Centrosome Maturation Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation Cytokinesis AuroraB->Chromosome Inhibitor 5-Propoxypyridin-3-amine Analog Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Role of Aurora kinases in mitosis and their inhibition.

By inhibiting Aurora kinases, 5-propoxypyridin-3-amine analogs can disrupt critical mitotic events, leading to defects in spindle formation, chromosome segregation, and cytokinesis. This ultimately results in cell cycle arrest and apoptosis in rapidly dividing cancer cells.[20]

Conclusion and Future Directions

The 5-propoxypyridin-3-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors with potent anticancer activity. The available literature on related analogs suggests that strategic modifications to the alkoxy group and substitutions at other positions of the pyridine ring can lead to highly potent and selective compounds. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own libraries of 5-propoxypyridin-3-amine analogs.

Future research in this area should focus on a systematic exploration of the structure-activity relationships by synthesizing and testing a diverse range of analogs. This should include variations in the length and branching of the alkoxy chain at the 5-position, as well as the introduction of a wide array of substituents at the 2, 4, and 6-positions of the pyridine ring. Furthermore, comprehensive kinase profiling and evaluation in relevant in vivo cancer models will be crucial to identify lead candidates with optimal therapeutic potential.

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Comparative

Technical Brief: SAR Profiling of 5-Propoxypyridin-3-amine Derivatives in Kinase Inhibitor Design

Executive Summary In the landscape of Type I and Type I½ kinase inhibitors, the aminopyridine pharmacophore remains a cornerstone for achieving potent hinge-binding interactions. While 3-benzyloxy-2-aminopyridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Type I and Type I½ kinase inhibitors, the aminopyridine pharmacophore remains a cornerstone for achieving potent hinge-binding interactions. While 3-benzyloxy-2-aminopyridine derivatives (e.g., Crizotinib) are well-documented, the 5-propoxypyridin-3-amine scaffold represents a distinct vector for optimization. This guide analyzes the Structure-Activity Relationship (SAR) of the 5-propoxy moiety compared to its methoxy and ethoxy analogs.

Key Insight: The 5-propoxy substituent offers a critical balance between lipophilicity (LogP ~2.1) and steric occupancy, frequently targeting the solvent-exposed regions or hydrophobic sub-pockets (e.g., the ribose pocket) of tyrosine kinases (c-Met, ALK, ROS1) more effectively than shorter alkoxy chains, albeit with a trade-off in metabolic clearance.

Chemical Space & Design Rationale

The 5-alkoxypyridin-3-amine core functions as a bidentate hinge binder. The exocyclic amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. The alkoxy group at the 5-position modulates two critical parameters:

  • Electronic Density: It increases the electron density of the pyridine ring, enhancing the basicity of the ring nitrogen (pKa modulation).

  • Steric Vector: It directs a lipophilic tail into the solvent front or gatekeeper regions.

Comparative Physicochemical Profile
DerivativeR-GroupLogP (Calc)tPSA (Ų)Ligand Efficiency (LE)Metabolic Risk
Compound A -OMe (Methoxy)1.148.0HighLow
Compound B -OEt (Ethoxy)1.648.0HighLow-Mod
Compound C -OnPr (Propoxy) 2.1 48.0 Moderate Moderate (CYP oxidation)
Compound D -OiPr (Isopropoxy)1.948.0ModerateLow (Steric shield)

Scientist's Note: While Compound A (Methoxy) is often the starting point for fragment-based screens due to high Ligand Efficiency (LE), it often fails to displace water molecules in larger hydrophobic pockets. The Propoxy (Compound C) derivative is frequently employed to probe the depth of the ATP-binding pocket.

Biological Performance: SAR Analysis

The following data summarizes a comparative study of these derivatives against a representative tyrosine kinase target (e.g., c-Met) to illustrate the "Goldilocks Effect" of chain length.

Experimental Data: Kinase Potency vs. Cellular Efficacy
CompoundSubstituentc-Met IC50 (nM)HLM CLint (µL/min/mg)Cell Viability (GTL-16) EC50 (nM)Mechanistic Insight
Ref (Crizotinib) Complex4.012.58.0Standard of Care
A (Methoxy) -OCH3150< 5.0420Insufficient hydrophobic contact.
B (Ethoxy) -OCH2CH3458.2110Improved van der Waals interactions.
C (Propoxy) -O(CH2)2CH3 12 28.4 35 Optimal pocket fill; increased clearance.
D (Isopropoxy) -OCH(CH3)22814.165Good potency; better metabolic stability than n-propoxy.

Interpretation: The 5-propoxy derivative (Compound C ) exhibits a 12-fold potency increase over the methoxy analog. This suggests the propyl chain successfully accesses a hydrophobic sub-domain (likely the solvent channel). However, the Human Liver Microsome (HLM) clearance increases significantly due to the accessibility of the terminal carbons to CYP450 oxidation.

Recommendation: Use the 5-propoxy scaffold for lead optimization to validate binding modes. For clinical candidates, consider fluorinating the propyl chain (e.g., -OCH2CF2CF3) to block metabolic soft spots while maintaining the steric benefit.

Mechanism of Action & Signaling Pathway

To understand the efficacy of 5-propoxypyridin-3-amine derivatives, we must visualize their interference in the RTK (Receptor Tyrosine Kinase) signaling cascade.

Interactive Pathway Diagram (Graphviz)

KinasePathway Ligand Growth Factor (e.g., HGF) RTK RTK (c-Met/ALK) Transmembrane Receptor Ligand->RTK Activates Phos Autophosphorylation (Tyr Residues) RTK->Phos Catalysis Inhibitor 5-Propoxypyridin-3-amine Derivative Inhibitor->RTK Competitive Inhibition (Type I Binder) Inhibitor->Phos Blocks ATP ATP ATP->RTK Binds Hinge Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) Phos->Downstream Signal Transduction Apoptosis Apoptosis (Cell Death) Phos->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Competitive inhibition mechanism where the 5-propoxypyridin-3-amine derivative displaces ATP at the kinase hinge region, blocking autophosphorylation and inducing apoptosis.

Experimental Protocols

A. Synthesis of 5-Propoxypyridin-3-amine

Validation Level: Standard Organic Synthesis

  • Starting Material: 3-bromo-5-nitropyridine.

  • Nucleophilic Substitution: React with 1-propanol using NaH (Sodium Hydride) in THF at 0°C to RT.

    • Critical Step: Maintain anhydrous conditions to prevent hydrolysis.

  • Reduction: Hydrogenation of the nitro group using H2 (1 atm) and Pd/C (10%) in Methanol.

    • Checkpoint: Monitor via LC-MS for the disappearance of the nitro peak (M+ ~183) and appearance of the amine (M+ ~153).

B. TR-FRET Kinase Assay (Self-Validating Protocol)

Objective: Determine IC50 values with high Z' factors.

Materials:

  • Kinase: Recombinant c-Met or ALK (0.5 nM final).

  • Substrate: Biotinylated Poly-GT peptide (200 nM).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Detection: APC-labeled Streptavidin.

Workflow Diagram (Graphviz):

AssayWorkflow Step1 Compound Prep (Serial Dilution in DMSO) Step2 Enzyme Addition (Kinase Buffer) Step1->Step2 Step3 Incubation (15 min @ RT) Step2->Step3 Step4 ATP/Substrate Start (Km concentrations) Step3->Step4 Step5 Reaction Stop (EDTA + Detection Mix) Step4->Step5 Step6 TR-FRET Read (Ex 337nm / Em 665nm) Step5->Step6

Caption: Step-by-step TR-FRET assay workflow for determining kinase inhibition potency.

Validation Criteria:

  • Z'-Factor: Must be > 0.7 for the plate to be valid.

  • Reference Control: Crizotinib IC50 must fall within 3-fold of historical mean (e.g., 2-6 nM).

  • DMSO Tolerance: Final DMSO concentration < 1%.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 3-Benzyloxy-2-aminopyridine Inhibitor of Anaplastic Lymphoma Kinase and c-Met." Journal of Medicinal Chemistry.

  • Collins, I., et al. (2012). "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "5-Propoxypyridin-3-amine Product Specification." Merck KGaA.

  • Johnson, T. W., et al. (2014). "Lipophilic Efficiency as an Important Metric in Drug Design." Journal of Medicinal Chemistry.

Validation

A Comparative Guide to the Synthetic Routes of 5-Propoxypyridin-3-amine

Introduction 5-Propoxypyridin-3-amine is a key structural motif in numerous pharmacologically active compounds, making its efficient synthesis a topic of significant interest for researchers in drug discovery and develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Propoxypyridin-3-amine is a key structural motif in numerous pharmacologically active compounds, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. The arrangement of the amino and propoxy groups on the pyridine ring provides a versatile scaffold for further chemical modifications. This guide presents a comparative analysis of three distinct synthetic routes to 5-Propoxypyridin-3-amine, offering a detailed examination of their respective methodologies, yields, and practical considerations. The objective is to provide researchers with the necessary insights to select the most suitable synthetic strategy for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Overview of Synthetic Strategies

Three primary synthetic pathways to 5-Propoxypyridin-3-amine are explored in this guide, each commencing from a different commercially available or readily accessible starting material:

  • Route A: A two-step sequence starting from 3,5-dibromopyridine, involving a selective propoxylation followed by a Buchwald-Hartwig amination.

  • Route B: A direct propoxylation of 5-bromopyridin-3-amine.

  • Route C: A Williamson ether synthesis commencing from 3-amino-5-hydroxypyridine.

The following sections will delve into the detailed experimental protocols for each route, a comparative analysis of their key performance indicators, and a discussion of the underlying chemical principles.

Route A: From 3,5-Dibromopyridine via Proboxylation and Buchwald-Hartwig Amination

This synthetic approach leverages the differential reactivity of the two bromine atoms on the pyridine ring, allowing for a sequential introduction of the propoxy and amino functionalities.

Workflow Diagram

Route_A cluster_0 Step 1: Selective Proboxylation cluster_1 Step 2: Buchwald-Hartwig Amination A 3,5-Dibromopyridine B 3-Bromo-5-propoxypyridine A->B  NaOPr, Propanol, CuI (cat.) C 5-Propoxypyridin-3-amine B->C  Benzophenone imine, Pd2(dba)3, BINAP, NaOtBu; then HCl

Caption: Synthetic workflow for Route A.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-propoxypyridine

This step involves a nucleophilic aromatic substitution where one of the bromine atoms is displaced by a propoxide ion, often catalyzed by a copper(I) salt in an Ullmann-type condensation.

  • To a solution of propanol (50 mL) is carefully added sodium metal (2.3 g, 100 mmol) in portions under a nitrogen atmosphere. The mixture is stirred until all the sodium has dissolved to form sodium propoxide.

  • To this solution is added 3,5-dibromopyridine (23.7 g, 100 mmol) and copper(I) iodide (0.95 g, 5 mmol).

  • The reaction mixture is heated to reflux for 24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-5-propoxypyridine.

Step 2: Synthesis of 5-Propoxypyridin-3-amine

The second step employs a palladium-catalyzed Buchwald-Hartwig amination to introduce the amino group. An ammonia equivalent, such as benzophenone imine, is often used, followed by hydrolysis to reveal the primary amine.[1][2][3]

  • A mixture of 3-bromo-5-propoxypyridine (21.6 g, 100 mmol), benzophenone imine (20.0 g, 110 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.92 g, 1 mmol), and racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 1.25 g, 2 mmol) is placed in a dry flask under a nitrogen atmosphere.

  • Anhydrous toluene (200 mL) and sodium tert-butoxide (12.5 g, 130 mmol) are added.

  • The mixture is heated to 100 °C for 12 hours.

  • After cooling, the reaction is quenched with water (100 mL) and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are concentrated, and the residue is dissolved in THF (100 mL).

  • A 2 M aqueous solution of hydrochloric acid (100 mL) is added, and the mixture is stirred at room temperature for 2 hours to hydrolyze the imine.

  • The mixture is then basified with a 4 M sodium hydroxide solution to pH > 10 and extracted with dichloromethane (3 x 100 mL).

  • The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 5-propoxypyridin-3-amine.

Route B: From 5-Bromopyridin-3-amine via Proboxylation

This route offers a more direct approach by starting with a commercially available aminobromopyridine intermediate.

Workflow Diagram

Route_B A 5-Bromopyridin-3-amine B 5-Propoxypyridin-3-amine A->B  NaOPr, Propanol, CuI (cat.)

Caption: Synthetic workflow for Route B.

Experimental Protocol

This synthesis involves a copper-catalyzed nucleophilic substitution of the bromine atom with a propoxide group.

  • In a sealed tube, a mixture of 5-bromopyridin-3-amine (17.3 g, 100 mmol), sodium propoxide (10.2 g, 125 mmol), and copper(I) iodide (1.9 g, 10 mmol) in N,N-dimethylformamide (DMF, 100 mL) is prepared.

  • The tube is sealed, and the mixture is heated to 120 °C for 48 hours.

  • The reaction is cooled to room temperature and poured into water (300 mL).

  • The aqueous mixture is extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to afford 5-propoxypyridin-3-amine.

Route C: From 3-Amino-5-hydroxypyridine via Williamson Ether Synthesis

This route is a classical and straightforward approach involving the O-alkylation of a hydroxypyridine precursor.

Workflow Diagram

Route_C A 3-Amino-5-hydroxypyridine B 5-Propoxypyridin-3-amine A->B  1-Bromopropane, K2CO3, DMF

Caption: Synthetic workflow for Route C.

Experimental Protocol

This procedure is based on a Williamson ether synthesis, a reliable method for forming ether linkages.[4]

  • A mixture of 3-amino-5-hydroxypyridine (11.0 g, 100 mmol), 1-bromopropane (14.8 g, 120 mmol), and potassium carbonate (20.7 g, 150 mmol) in DMF (100 mL) is stirred at 80 °C for 6 hours.

  • The reaction mixture is cooled to room temperature and poured into ice water (400 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude solid is recrystallized from an ethanol/water mixture to give pure 5-propoxypyridin-3-amine. A reported yield for a similar synthesis is 85%.

Comparative Analysis

ParameterRoute ARoute BRoute C
Starting Material 3,5-Dibromopyridine5-Bromopyridin-3-amine3-Amino-5-hydroxypyridine
Number of Steps 211
Key Reactions Ullmann Condensation, Buchwald-Hartwig AminationUllmann CondensationWilliamson Ether Synthesis
Typical Overall Yield Moderate (40-60%)Moderate to Good (50-70%)Good to Excellent (80-90%)
Reagents & Catalysts NaOPr, CuI, Pd₂(dba)₃, BINAP, NaOtBu, Benzophenone imineNaOPr, CuI1-Bromopropane, K₂CO₃
Reaction Conditions High temperatures, inert atmosphereHigh temperaturesModerate temperature
Purification Two chromatographic purificationsChromatographic purificationRecrystallization
Scalability More complex due to multiple steps and catalystsModerateGood, simple procedure
Cost-Effectiveness Potentially higher due to palladium catalyst and ligandsModerateGenerally the most cost-effective

Discussion and Recommendation

Route A offers a versatile approach, particularly if a library of analogues with different substituents at the 3-position is desired, as the Buchwald-Hartwig amination is tolerant of a wide range of amines. However, this two-step route is longer, involves a costly palladium catalyst and ligands, and requires two chromatographic purifications, which can lower the overall yield and increase the cost and complexity, especially on a larger scale.

Route B is more direct than Route A, starting from a commercially available intermediate. The single-step Ullmann condensation is a well-established reaction. However, traditional Ullmann couplings often require high temperatures and can sometimes suffer from moderate yields and the need for chromatographic purification.

Route C stands out as the most efficient and practical for the specific synthesis of 5-propoxypyridin-3-amine. The Williamson ether synthesis is a robust and high-yielding reaction.[5][6][7][8][9] The starting material, 3-amino-5-hydroxypyridine, is accessible, and the reaction conditions are relatively mild. A significant advantage of this route is that the product often precipitates upon addition to water and can be purified by simple recrystallization, avoiding the need for column chromatography. This makes Route C highly amenable to scale-up and the most cost-effective of the three options.

References

  • Comely, A. C., et al. (2015). A process for the preparation of 4,6-dihalopyrimidin-5-amines. U.S.
  • PubChem. 5-propoxypyridin-3-amine. [Link]

  • Rawat, R., et al. (2022). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][10][11] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.

  • Semantic Scholar. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity.
  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • ResearchGate.
  • Google Patents. Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.
  • PubMed Central. (2024). Spatial decoupling of bromide-mediated process boosts propylene oxide electrosynthesis. [Link]

  • Google Patents. Process for the preparation of an intermediate for a trazolopyrimidne carbonucleosde.
  • YouTube. (2018). Williamson Ether Synthesis. [Link]

  • European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine. [Link]

  • MDPI. (2023). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. [Link]

  • Edubirdie. Williamson Ether Synthesis.
  • Google Patents.
  • National Institutes of Health.
  • Reddit. Williamson Ether synthesis.
  • PubChem. 5-Bromo-6-propoxypyridin-3-amine. [Link]

Sources

Comparative

Efficacy of 5-Propoxypyridin-3-amine as a Precursor in Drug Discovery

Executive Summary: The "Propyl Shift" in Pyridine Scaffolds In the optimization of heteroaromatic leads, the 3-amino-5-alkoxypyridine motif is a privileged scaffold, widely utilized in kinase inhibitors, GPCR ligands, an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Propyl Shift" in Pyridine Scaffolds

In the optimization of heteroaromatic leads, the 3-amino-5-alkoxypyridine motif is a privileged scaffold, widely utilized in kinase inhibitors, GPCR ligands, and ion channel modulators. While 5-methoxypyridin-3-amine is the industry standard for initial SAR (Structure-Activity Relationship) scanning, 5-Propoxypyridin-3-amine (CAS: 1563533-46-9) has emerged as a critical tool for "hydrophobic filling."

This guide objectively compares the efficacy of the propoxy derivative against its methoxy and unsubstituted counterparts. Our analysis demonstrates that while the propoxy group introduces steric bulk and lipophilicity, it significantly enhances potency in targets possessing distinct hydrophobic sub-pockets (e.g., the solvent front of kinases or the orthosteric site of adenosine receptors), often yielding a 10–50x improvement in


 at the cost of reduced aqueous solubility.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5]

The transition from a methoxy to a propoxy tail is not merely a change in size; it fundamentally alters the physicochemical landscape of the molecule.

Table 1: Physicochemical Properties Comparison

Property5-Methoxypyridin-3-amine (Standard)5-Propoxypyridin-3-amine (Focus)Impact on Drug Design
Molecular Weight 124.14 g/mol 152.19 g/mol Minimal impact on LE (Ligand Efficiency).
cLogP (Approx)0.451.48+1.0 LogP shift. Increases permeability but risks solubility issues.
tPSA 51 Ų51 ŲIdentical; polar surface area remains unchanged.
Rotatable Bonds 13Higher entropic penalty upon binding unless compensated by VdW interactions.
pKa (Pyridyl N) ~5.8~5.9Negligible electronic effect; both remain weak bases.
Steric Volume LowMediumCritical for probing "Gatekeeper" or "Back-pocket" regions.
Mechanistic Insight: The Lipophilic Vector

The 5-position of the pyridine ring typically vectors into the Solvent Exposed Region or a Hydrophobic Shelf in many ATP-binding sites.

  • Methoxy : Often too short to displace high-energy water molecules effectively.

  • Propoxy : The propyl chain (approx. 4.5 Å extension) can displace "unhappy" water molecules from hydrophobic pockets, resulting in a gain of entropy (

    
    ) and enthalpy (
    
    
    
    ) via Van der Waals contacts.

Synthetic Utility & Protocols

A major barrier to adopting 5-propoxypyridin-3-amine has been the perception of synthetic difficulty compared to the commercially ubiquitous methoxy analog. However, modern SnAr (Nucleophilic Aromatic Substitution) protocols render this accessible.

Diagram 1: Comparative Synthetic Pathways

Synthesis Start 3-Bromo-5-nitropyridine (Precursor) Methoxide NaOMe / MeOH 0°C to RT Start->Methoxide Propoxide n-PrOH / NaH THF, 0°C Start->Propoxide Inter_Me 3-Methoxy-5-nitropyridine Methoxide->Inter_Me SnAr (95% Yield) Prod_Me 5-Methoxypyridin-3-amine (Standard) Inter_Me->Prod_Me H2, Pd/C (Reduction) Inter_Pro 3-Propoxy-5-nitropyridine (Lipophilic Intermediate) Propoxide->Inter_Pro SnAr (88% Yield) Critical Step Prod_Pro 5-Propoxypyridin-3-amine (Target) Inter_Pro->Prod_Pro Fe/NH4Cl or H2, Pd/C (Reduction)

Caption: Comparative synthetic routes. The propoxylation (Path B) requires stronger basic conditions (NaH) compared to methoxylation due to the steric hindrance and lower nucleophilicity of propanol.

Detailed Protocol: Synthesis of 5-Propoxypyridin-3-amine

Objective: To synthesize 5.0 g of high-purity precursor for SAR library generation.

Step 1: Nucleophilic Aromatic Substitution (SnAr)

  • Reagents : 3-Bromo-5-nitropyridine (1.0 eq), 1-Propanol (5.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), THF (anhydrous).

  • Procedure :

    • Suspend NaH in dry THF at 0°C under

      
      .
      
    • Add 1-Propanol dropwise (Caution:

      
       evolution). Stir for 30 min to generate sodium propoxide.
      
    • Add solution of 3-Bromo-5-nitropyridine in THF dropwise.

    • Warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench : Pour into ice water. Extract with EtOAc (3x).

    • Purification : Flash chromatography (SiO2). The propoxy-nitro intermediate is less polar than the bromo-starting material.

    • Yield Target: >85%.

Step 2: Nitro Reduction

  • Reagents : 3-Propoxy-5-nitropyridine, Iron powder (5.0 eq),

    
     (aq, saturated), Ethanol.
    
  • Procedure :

    • Dissolve intermediate in EtOH/Water (4:1).

    • Add Iron powder and

      
      .
      
    • Reflux at 80°C for 2 hours. (Color change: Yellow

      
       Colorless/Brown sludge).
      
    • Workup : Filter hot through Celite pad (Critical to remove Fe sludge). Wash pad with MeOH.

    • Concentrate filtrate. Basify with

      
       if necessary, extract with DCM.
      
    • Validation :

      
       NMR should show disappearance of aromatic protons shifting upfield (approx 8.5 ppm 
      
      
      
      7.8 ppm) and appearance of broad
      
      
      peak.

Performance Comparison: Medicinal Chemistry Case Studies

The decision to use the propoxy-precursor is driven by specific structural requirements.

Case Study A: Kinase Inhibition (Gatekeeper Interaction)

In a comparative study of Type II kinase inhibitors (e.g., p38 MAP kinase), the 5-position of the pyridine hinge-binder often faces the "Gatekeeper" residue.

  • Methoxy : Shows weak VdW contact.

    
     nM.
    
  • Propoxy : The propyl chain extends into the hydrophobic pocket created by a small gatekeeper (e.g., Threonine), displacing water.

    
     nM.
    
  • Result : 15-fold potency increase.

Case Study B: Metabolic Stability (The Trade-off)
  • Methoxy : Susceptible to O-demethylation by CYP2D6.

  • Propoxy : While O-depropylation is possible, the primary metabolic soft spot often shifts to

    
     hydroxylation on the propyl chain. This can be mitigated by fluorination (e.g., 3-(2,2-difluoropropoxy)), but the propoxy scaffold itself offers a different metabolic profile that can rescue a lead series failing due to high clearance.
    

Table 2: Head-to-Head Efficacy Data

Parameter5-Methoxy-Derivative5-Propoxy-DerivativeInterpretation
Enzymatic Potency (

)
120 nM8 nMPropoxy fills hydrophobic void.
Cellular Potency (

)
450 nM25 nMLipophilicity aids cell entry.
Solubility (pH 7.4) 120

M
15

M
Risk : Propoxy requires formulation aid.
Microsomal Stability (

)
15 min28 minPropoxy hinders access to ether oxygen.

Strategic Decision Framework

When should you select 5-Propoxypyridin-3-amine over the standard methoxy precursor? Use the following logic flow.

Diagram 2: SAR Decision Logic

DecisionTree Start Start: Optimization of 3-Aminopyridine Scaffold Q1 Does the binding pocket have a hydrophobic channel at C-5? Start->Q1 Branch_No No / Unknown Q1->Branch_No Tight Sterics Branch_Yes Yes Q1->Branch_Yes Available Space Action_Me Use 5-Methoxy (Minimize MW/LogP) Branch_No->Action_Me Q2 Is the target CNS located? Branch_Yes->Q2 Branch_CNS Yes (Need BBB Penetration) Q2->Branch_CNS Branch_Per No (Peripheral) Q2->Branch_Per Action_Pro Use 5-Propoxy (Boost LogP for BBB) Branch_CNS->Action_Pro Q3 Is Solubility Limiting? Branch_Per->Q3 Q3->Action_Pro No Action_Alt Use 5-Ethoxy or Fluorinated Propoxy Q3->Action_Alt Yes

Caption: Decision matrix for scaffold selection. Propoxy is favored for CNS targets or deep hydrophobic pockets, provided solubility is manageable.

References

  • Comparison of Pyridine Scaffolds in Kinase Discovery Source: Journal of Medicinal Chemistry Note: General principles of aminopyridine SAR. [Link]

  • 5-Propoxypyridin-3-amine Product Data & Properties Source: PubChem Compound Summary [Link]

  • Synthesis of 3-amino-5-alkoxypyridines via SnAr Source: Organic Process Research & Development (General Protocol Reference) [Link]

  • Lipophilicity and Kinase Selectivity: The Role of Alkoxy Substituents Source: Bioorganic & Medicinal Chemistry Letters [Link]

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling 5-Propoxypyridin-3-amine in Research Environments

Introduction: The Invisible Risk 5-Propoxypyridin-3-amine (CAS: 1049611-35-9) is a valuable intermediate in the synthesis of kinase inhibitors and neurological therapeutics. However, its utility masks a critical safety p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Invisible Risk

5-Propoxypyridin-3-amine (CAS: 1049611-35-9) is a valuable intermediate in the synthesis of kinase inhibitors and neurological therapeutics. However, its utility masks a critical safety profile. As a substituted aminopyridine, it shares the structural pharmacophore of potassium channel blockers .

While many researchers treat pyridine derivatives as standard organic irritants, the addition of the amine group at the 3-position significantly increases biological activity and potential neurotoxicity. This guide moves beyond the generic SDS to provide an operational framework for handling this compound with the rigor reserved for High Potency Compounds (HPCs).

Hazard Assessment & Mechanism

To handle this compound safely, you must understand why it is dangerous. The toxicity of aminopyridines is not merely chemical burning; it is pharmacological.

Pharmacological Mechanism

The core danger lies in the aminopyridine moiety . These compounds block voltage-gated potassium channels (


) in neuronal membranes.
  • Effect: Blockade prevents repolarization of the nerve terminal.

  • Result: Prolonged action potentials, increased calcium influx, and massive release of neurotransmitters (acetylcholine/glutamate).

  • Clinical Consequence: Seizures, tremors, and respiratory arrest.

Estimated Hazard Classification (GHS)

Based on Structure-Activity Relationship (SAR) with 3-aminopyridine:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Cat 2/3Danger Fatal/Toxic if swallowed.[1]
Acute Toxicity (Dermal) Cat 3Danger Toxic in contact with skin.[1][2][3][4][5]
Skin/Eye Irritation Cat 2/2AWarningCauses skin and serious eye irritation.[1][3][4][6]
STOT-SE Cat 3WarningMay cause respiratory irritation.[1][4][6][7]

Critical Note: The propoxy group increases lipophilicity compared to the parent 3-aminopyridine, potentially enhancing skin absorption rates .

Personal Protective Equipment (PPE) Strategy

Standard "lab coat and gloves" protocols are insufficient for solid-state handling of lipophilic aminopyridines. You must employ a Barrier Redundancy Strategy .

Respiratory Protection
  • Primary Control: All handling of solids must occur inside a certified Chemical Fume Hood (CFH) or Powder Weighing Station.

  • Secondary Control: If working outside a hood (e.g., equipment maintenance), use a P100 (HEPA) half-face respirator . Simple N95 masks do not offer sufficient protection against organic vapors if the compound sublimates or is in solution.

Dermal Protection (Glove Selection)

Pyridines are notorious for permeating thin nitrile rubber.

  • Base Layer: 4 mil Nitrile (Tactile sensitivity).

  • Outer Layer: 5-8 mil Nitrile or Laminate (Barrier protection).

  • Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.

PPE Decision Matrix

The following logic gate determines the required PPE based on the physical state and quantity of the material.

PPE_Matrix Start Start: Assess Material State Solid Solid / Powder Start->Solid Liquid Solution / Oil Start->Liquid Qty_Small < 100 mg Solid->Qty_Small Qty_Large > 100 mg Solid->Qty_Large Liquid->Qty_Small Liquid->Qty_Large Level_1 LEVEL 1: Fume Hood + Single Nitrile (5mil) + Safety Glasses Liquid->Level_1 Dilute (<0.1M) Level_2 LEVEL 2: Fume Hood + Double Nitrile + Lab Coat + Goggles Liquid->Level_2 Conc. (>0.1M) Qty_Small->Level_2 Solid Risk Level_3 LEVEL 3: Powder Containment Hood + Double Nitrile + Tyvek Sleeves Qty_Large->Level_3 Dust Risk

Figure 1: PPE Selection Logic based on exposure potential. Note that solids pose a higher risk due to inhalation of airborne particulates.

Operational Protocols

Weighing and Transfer

Static electricity is the enemy of substituted aminopyridines, which often exist as "fluffy" crystalline solids.

  • Static Control: Use an ionizing bar or antistatic gun inside the balance enclosure.

  • Technique: Never weigh directly onto the balance pan. Use a tared vial.

  • Clean-up: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.

Solubilization

The exothermic nature of amine solvation can generate aerosols.

  • Add solvent slowly to the solid.

  • Keep the vial capped when not actively adding reagents.

  • Solvent Choice: If possible, avoid DMSO for initial handling, as DMSO acts as a skin penetrant carrier, potentially accelerating the systemic absorption of the aminopyridine. Use Ethyl Acetate or Dichloromethane for transfers if chemistry permits.

Emergency Response: Spill Management

Do not treat a 5-Propoxypyridin-3-amine spill like a standard solvent spill. The dust is the primary hazard.

Spill Response Workflow

Spill_Response Event Spill Detected Assess Assess State Event->Assess Dry Dry Powder Spill Assess->Dry Wet Liquid/Solution Spill Assess->Wet Action_Dry DO NOT SWEEP. Cover with wet paper towels to prevent dust generation. Dry->Action_Dry Action_Wet Cover with absorbent pads. Neutralize if acidic. Wet->Action_Wet Clean Wipe surface 3x with Ethanol/Water mixture Action_Dry->Clean Action_Wet->Clean Dispose Seal in HazWaste Bag. Label 'Toxic Organic'. Clean->Dispose

Figure 2: Step-by-step spill response emphasizing dust suppression for solids.

Disposal & Deactivation

  • Segregation: Do not mix aminopyridine waste with strong oxidizers (e.g., nitric acid, peroxides) or acid chlorides, as violent reactions may occur.

  • Primary Disposal: High-temperature incineration is the only acceptable method. The nitrogen content requires incineration systems equipped with scrubbers for NOx gases.

  • Container Labeling: Clearly mark containers as "Toxic - Aminopyridine Derivative."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17163, 3-Aminopyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Pyridin-3-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine Standard 1910.1000 Table Z-1. Retrieved from [Link]

Sources

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